Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Description
Properties
IUPAC Name |
3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVXIWJQXSIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455233 | |
| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111160-56-6 | |
| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, commonly abbreviated as DBOP, is a phosphonate-based coupling reagent utilized in organic synthesis for the formation of amide bonds. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its role in polyamide and peptide synthesis. While noted for its utility as a condensing agent, its application in the direct synthesis of neurological drugs remains to be specifically documented in peer-reviewed literature. This document aims to serve as a technical resource, consolidating available data and outlining experimental considerations for its use.
Chemical Properties and Specifications
This compound is a white crystalline solid at room temperature.[1] It is recognized for its stability and solubility in common organic solvents used in synthesis, such as N-Methyl-2-pyrrolidone (NMP).[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄NO₄PS | [1][4] |
| Molecular Weight | 383.36 g/mol | [1] |
| CAS Number | 111160-56-6 | [1][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 81-86 °C | [2] |
| Purity | ≥98% | [1] |
| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, DBOP | [5] |
Synthesis of DBOP
DBOP can be readily synthesized at room temperature. The process involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate in the presence of a tertiary amine base, such as triethylamine (TEA), in a suitable solvent like benzene.[6]
Experimental Protocol: Synthesis of DBOP
-
Dissolve 2-benzoxazolethiol and triethylamine in benzene in a reaction vessel.
-
To this solution, add diphenyl phosphorochloridate dropwise with stirring at room temperature.
-
Continue stirring for a specified period to ensure complete reaction.
-
The resulting product, DBOP, can be isolated and purified using standard techniques such as filtration and recrystallization.[6]
Mechanism of Action in Amide Bond Formation
DBOP functions as a carboxylic acid activating agent, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the initial reaction of the carboxylic acid with DBOP to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of byproducts.[3]
Applications in Synthesis
DBOP has been primarily documented as a condensing agent for the synthesis of polyamides and is also applicable to peptide synthesis.[3][6]
Polyamide Synthesis
DBOP facilitates the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature to produce polyamides with high inherent viscosities, indicating the formation of high molecular weight polymers with minimal side reactions.[3][6]
| Monomers | Inherent Viscosity (dL/g) |
| Isophthalic acid and 4,4'-oxydianiline | up to 1.1 |
| Various dicarboxylic acids and diamines | up to 0.92 |
Table compiled from data in referenced literature.[3][6]
Peptide Synthesis
While specific protocols for solid-phase peptide synthesis (SPPS) using DBOP are not extensively detailed in the literature, a general procedure can be inferred from its function as a carboxylic acid activator, similar to other phosphonium-based reagents like BOP and PyBOP.
This protocol is a generalized procedure and would require optimization for specific peptide sequences.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents), DBOP (3 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Other Applications
DBOP is also noted for its utility in the synthesis of β-lactams, with reported yields exceeding 90%.[3] Additionally, it is marketed as an intermediate for agrochemicals and materials science, although specific applications in these areas are not extensively documented in academic literature.[2]
Role in Drug Development
While some suppliers suggest DBOP's use as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, there is a lack of specific, published evidence in the scientific literature to substantiate this claim for particular drug molecules.[2] Searches for the synthesis pathways of neurological drugs such as lamotrigine and safinamide did not reveal the use of DBOP as a coupling reagent.[7][8] The development of novel therapeutics often involves the formation of amide bonds, a reaction for which DBOP is designed. However, its direct application in the synthesis of currently marketed neurological drugs is not confirmed.
Conclusion
This compound is a versatile and effective coupling reagent for the formation of amide bonds, particularly in the synthesis of polyamides. Its utility in peptide synthesis is plausible, though not as extensively documented as other phosphonium-based reagents. For researchers and professionals in drug development, DBOP presents a viable option for amide bond formation, although specific protocols and comparative performance data, especially regarding racemization, require further investigation. Its purported role in the synthesis of neurological drugs is, at present, not strongly supported by publicly available scientific literature and warrants more specific investigation for any given synthetic target.
References
- 1. experimtsupplyshop.com [experimtsupplyshop.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 111160-56-6 | Benchchem [benchchem.com]
- 4. Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | C19H14NO4PS | CID 11101020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 111160-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 7. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
Unraveling the Mechanism of Phosphonium-Based Condensing Agents: A Technical Guide
Note on Terminology: The term "DBOP" is not a standard or widely recognized acronym for a condensing agent in the scientific literature. It is possible that this is a typographical error or a less common laboratory-specific name. Given the context of peptide coupling and condensing agents, this guide will focus on the well-characterized and closely related (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent. The mechanistic principles detailed herein are representative of a broad class of phosphonium salt-based coupling reagents.
Core Mechanism of Action
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient condensing agent predominantly used in peptide synthesis to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] The fundamental role of BOP is to activate the carboxyl group of an N-protected amino acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid or a resin-bound peptide.[1][3] This activation process is crucial for achieving high coupling efficiencies and minimizing side reactions, particularly racemization.[1][4]
The mechanism of BOP-mediated coupling proceeds through a multi-step pathway, which can be broadly categorized into two main stages: carboxylic acid activation and aminolysis.
Carboxylic Acid Activation
In the initial step, the BOP reagent reacts with the carboxylate of an N-protected amino acid.[5] This reaction is carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid to form a carboxylate anion.[1][5] The carboxylate anion then acts as a nucleophile, attacking the positively charged phosphorus atom of the BOP reagent.[5]
This nucleophilic attack results in the displacement of the benzotriazolyloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.[1][5] This intermediate is unstable and rapidly undergoes an intramolecular reaction. The lone pair of electrons on a nitrogen atom of the benzotriazole ring attacks the carbonyl carbon of the activated carboxyl group.
This intramolecular cyclization leads to the formation of a more stable benzotriazolyl active ester (OBt ester) and the release of hexamethylphosphoramide (HMPA) as a byproduct.[2] The formation of this OBt active ester is a key feature of BOP's mechanism, as it is a relatively stable yet highly reactive intermediate that readily undergoes aminolysis.[3]
Aminolysis and Peptide Bond Formation
The newly formed OBt active ester is then subjected to nucleophilic attack by the free amino group of the incoming amino acid or peptide chain. This aminolysis step results in the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (HOBt).[3] The overall process is highly efficient, leading to high yields of the coupled product.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the intricate processes involved in BOP-mediated peptide synthesis, the following diagrams have been generated using the DOT language.
Caption: Mechanism of BOP-mediated amide bond formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Quantitative Data Presentation
The efficiency of coupling reagents is often compared based on reaction yields and the extent of racemization. While specific quantitative data for "DBOP" is unavailable, the following table summarizes a comparative study of BOP and diisopropylcarbodiimide (DIPCI), highlighting the superior performance of phosphonium salt reagents in maintaining chiral integrity.
| Reagent | Coupling Yield (%) | Racemization (%) |
| BOP | >99 | <1 |
| DIPCI | ~98 | 3-5 |
Data is representative and can vary based on the specific amino acids being coupled and reaction conditions.[1]
Experimental Protocols
A standard protocol for the use of a phosphonium-based condensing agent like BOP in solid-phase peptide synthesis (SPPS) is detailed below. This protocol outlines the key steps for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The resin-bound peptide is swelled in DMF for 15-30 minutes in a reaction vessel.[6]
-
Amino Acid Preparation: In a separate vessel, the N-α-protected amino acid is dissolved in a minimal amount of DMF.
-
Addition of Reagents: The dissolved amino acid solution is added to the swollen resin. Subsequently, the BOP reagent is added to the resin mixture.
-
Initiation of Coupling: DIPEA is added to the reaction mixture to initiate the coupling reaction.
-
Reaction: The mixture is agitated at room temperature for 1-2 hours to ensure complete coupling. The progress of the reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.
-
Washing: Upon completion, the resin is thoroughly washed with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.[7]
This protocol provides a general framework for utilizing phosphonium-based condensing agents in SPPS. The specific equivalents of reagents and reaction times may need to be optimized depending on the scale of the synthesis and the nature of the amino acids being coupled, particularly in cases of sterically hindered residues.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Commonly used condensation agent reaction mechanism and by-products [en.highfine.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
An In-depth Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)
CAS Number: 111160-56-6
This technical guide provides a comprehensive overview of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP), a highly effective coupling agent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, mechanism of action, and applications, with a focus on practical experimental protocols and data presentation.
Core Compound Data
DBOP is a versatile organophosphorus reagent primarily utilized to facilitate the formation of amide bonds, making it a valuable tool in peptide synthesis and the preparation of polyamides.[1] Its structure features a reactive phosphonate group attached to a 2-thioxobenzoxazolyl moiety, which functions as an excellent leaving group.
| Property | Value | Reference |
| CAS Number | 111160-56-6 | |
| Molecular Formula | C₁₉H₁₄NO₄PS | [2] |
| Molecular Weight | 383.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 81-86 °C | [2] |
| Purity | ≥98% | [3] |
| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic acid diphenyl ester | [3] |
Synthesis and Mechanism of Action
Synthesis of DBOP
DBOP can be readily synthesized at room temperature. The process involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate in the presence of a base, such as triethylamine (TEA), in a suitable solvent like benzene.[1]
Experimental Protocol: Synthesis of DBOP [1]
-
To a solution of 2-benzoxazolethiol (3) and triethylamine in benzene, add diphenyl phosphorochloridate (2) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield pure this compound (1).
Mechanism of Amide Bond Formation
DBOP is an effective coupling reagent for the formation of amide bonds from carboxylic acids and amines. The reaction proceeds under mild conditions and generally results in high yields.[1] The proposed mechanism involves the activation of the carboxylic acid by DBOP to form a highly reactive acylphosphonate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of the 2-thioxobenzoxazole leaving group.
Logical Relationship: Amide Bond Formation using DBOP
Caption: Proposed mechanism of amide bond formation using DBOP.
Experimental Protocols for Amide Synthesis
DBOP can be utilized in either a one-step or a two-step procedure for the synthesis of amides.[1]
One-Step Procedure
In the one-step procedure, the carboxylic acid, amine, DBOP, and a base are mixed together in a suitable solvent.
Experimental Protocol: One-Step Amide Synthesis [1]
-
To a solution of the carboxylic acid, amine, and triethylamine in a suitable solvent (e.g., N-methyl-2-pyrrolidone), add this compound.
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Two-Step Procedure
The two-step procedure involves the pre-activation of the carboxylic acid with DBOP before the addition of the amine. This can be advantageous for less reactive substrates.
Experimental Protocol: Two-Step Amide Synthesis
-
To a solution of the carboxylic acid (e.g., compound 1 , 8 mmol) and triethylamine (1.12 mL, 8 mmol) in NMP (10 mL), add this compound (3.38 g, 8.8 mmol).
-
Stir the mixture for 30 minutes at room temperature to ensure the formation of the activated intermediate.
-
Add the amine (e.g., 3-iodoaniline, 1.75 g, 8 mmol) to the reaction mixture.
-
Stir the solution for an additional 2 hours.
-
Pour the reaction mixture into a 1% aqueous sodium hydrogen carbonate solution.
-
Add ethanol to the mixture to facilitate precipitation.
-
Filter the precipitate and wash with an ethanol/water mixture.
-
Purify the product by recrystallization from boiling ethanol to afford the desired amide (e.g., compound 2 ) as a white powder (yield: 75%).
Experimental Workflow: Two-Step Amide Synthesis
Caption: Workflow for the two-step amide synthesis using DBOP.
Applications
The primary application of DBOP is as a condensing agent for the synthesis of amides and polyamides.[1] Its ability to promote efficient coupling under mild conditions with minimal side reactions makes it particularly useful in:
-
Peptide Synthesis: DBOP is employed in both solution-phase and solid-phase peptide synthesis to form the peptide bonds between amino acids.
-
Polymer Chemistry: It is used in the direct polycondensation of dicarboxylic acids and diamines to produce polyamides with high inherent viscosities.[1]
-
Pharmaceutical and Agrochemical Development: As an intermediate, DBOP is utilized in the synthesis of complex organic molecules that are being investigated for pharmaceutical and agrochemical applications.[2]
Safety and Handling
According to the Safety Data Sheet, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
It is important to consult the full Safety Data Sheet (SDS) before handling this compound.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of BOP Reagent
For Researchers, Scientists, and Drug Development Professionals
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly efficient coupling reagent pivotal in the field of organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Introduced by Castro and colleagues, it has become a valuable tool for chemists due to its high efficiency and ability to suppress racemization.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of the BOP reagent, detailed experimental protocols for its application, and visualizations of its mechanism of action.
Core Physical and Chemical Properties
The BOP reagent is a white crystalline powder with well-defined physical and chemical characteristics that are crucial for its effective application in synthesis.[1][3] A summary of these properties is presented below for clear reference.
| Property | Value | References |
| Chemical Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | [1][4][5] |
| Synonyms | BOP reagent, Castro's Reagent | [1][3][5] |
| CAS Number | 56602-33-6 | [1][4][5] |
| Molecular Formula | C₁₂H₂₂F₆N₆OP | [1][6] |
| Molar Mass | 442.28 g/mol | [1][4][5] |
| Appearance | White to yellow-beige crystalline powder | [1][3][4][5] |
| Melting Point | 136-140 °C (decomposes) | [1][4][7] |
| Stability | Moisture-sensitive.[1] Should be stored in a cool, dry place. Long-term storage is recommended at 4°C.[5] |
Solubility Data
The solubility of the BOP reagent in various organic solvents is a critical factor for its application in different reaction conditions.
| Solvent | Chemical Formula | Solubility | References |
| Dimethylformamide (DMF) | C₃H₇NO | ~440 mg/mL | [7][8] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 114.2 mg/mL | [8] |
| Methanol | CH₃OH | 25 mg/mL | [8] |
| Ethanol (EtOH) | C₂H₅OH | ≥ 4.43 mg/mL | [8][9] |
| Acetonitrile (MeCN) | C₂H₃N | Soluble | [8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [8] |
| Water | H₂O | Insoluble/Reacts | [10][11] |
Chemical Reactivity and Safety
A primary characteristic of the BOP reagent is its role as a peptide coupling agent, where it facilitates the formation of an amide bond between a carboxylic acid and an amine.[12] A significant drawback of using the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen.[2][3][13] This necessitates stringent safety precautions, including handling in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).[14][15] Due to the carcinogenic nature of the byproduct, alternative reagents such as PyBOP have been developed.[2][3]
Mechanism of Action in Peptide Coupling
The efficacy of the BOP reagent in promoting amide bond formation lies in its ability to activate a carboxyl group, making it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the formation of a reactive HOBt ester intermediate.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BOP [commonorganicchemistry.com]
- 4. BOP reagent - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | C12H22F6N6OP2 | CID 151348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BOP Reagent | 56602-33-6 [sbsgenetech.com]
- 8. benchchem.com [benchchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate | 56602-33-6 [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 13. discofinechem.com [discofinechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Solubility Profile of DBOP in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Solubility Profile of DBOP
DBOP is a dibenzofuran-based organophosphorus compound. The solubility of such molecules is largely dictated by their structural components. The dibenzofuran core imparts a significant degree of aromatic and non-polar character, suggesting good solubility in many organic solvents. Dibenzofuran itself is practically insoluble in water but soluble in non-polar organic solvents like benzene, toluene, and chloroform.[1][2] The presence of the organophosphorus and benzoxazolyl moieties introduces polarity and the potential for specific solute-solvent interactions, which may enhance solubility in more polar organic solvents.
Based on these structural characteristics and qualitative information from studies involving DBOP as a condensing agent in polymer synthesis, a general solubility profile can be inferred. Polymers synthesized using DBOP have shown good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), as well as in less polar solvents like tetrahydrofuran (THF) and pyridine.[3] This suggests that DBOP itself is likely to be soluble in these solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for DBOP in common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Good | To be determined experimentally |
| Chloroform | CHCl₃ | 4.1 | Good | To be determined experimentally |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Good | To be determined experimentally |
| Toluene | C₇H₈ | 2.4 | Moderate to Good | To be determined experimentally |
| Acetone | C₃H₆O | 5.1 | Good | To be determined experimentally |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate to Good | To be determined experimentally |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.7 | Excellent | To be determined experimentally |
| Dimethylacetamide (DMAc) | C₄H₉NO | 6.5 | Excellent | To be determined experimentally |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Excellent | To be determined experimentally |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the solubility of DBOP in a given organic solvent. This method is based on the widely used shake-flask technique.[4]
3.1. Materials
-
DBOP (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Vortex mixer or shaker bath
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of DBOP to a series of scintillation vials.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter to remove any suspended particles.
-
Accurately dilute the collected aliquot with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of DBOP.
-
Prepare a calibration curve using standard solutions of DBOP of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of DBOP in the original saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of DBOP solubility.
Caption: Experimental workflow for determining the solubility of DBOP.
Conclusion
While specific quantitative data on the solubility of DBOP in common organic solvents is sparse, its chemical structure suggests good solubility in a range of polar aprotic and non-polar organic solvents. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for determining the precise solubility of DBOP, enabling the optimization of synthetic procedures and formulation strategies. The generation of such empirical data will be a valuable contribution to the broader scientific community.
References
In-Depth Technical Guide on the Spectroscopic and Synthetic Aspects of Dibenzofuran-Based Organic Phosphine Oxides (DBOPs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with experimental protocols, for a representative dibenzofuran-based organic phosphine oxide (DBOP). Specifically, this document focuses on the characterization of (dibenzofuran-4-yl)diphenylphosphine oxide, a common isomer in this class of compounds. Due to the limited availability of a complete public dataset for this specific molecule, representative data and synthetic protocols from closely related and analogous compounds are also included to provide a comprehensive understanding.
Spectroscopic Data
The spectroscopic data is crucial for the identification and characterization of DBOPs. The following tables summarize the key NMR and IR spectral data for (dibenzofuran-4-yl)diphenylphosphine oxide and its constituent moieties.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For DBOPs, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Table 1: Representative ¹H NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide Moiety
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.9 - 8.1 | m | Aromatic Protons (Dibenzofuran & Phenyl) |
| 7.2 - 7.7 | m | Aromatic Protons (Dibenzofuran & Phenyl) |
Note: The specific chemical shifts and coupling constants for the individual protons of the dibenzofuran and diphenylphosphine oxide moieties are often complex and overlapping. The data presented is a general representation.
Table 2: Representative ¹³C NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide Moiety
| Chemical Shift (δ) ppm | Assignment |
| 156 - 160 | Quaternary Carbons (Dibenzofuran, C-O) |
| 120 - 140 | Aromatic Carbons (Dibenzofuran & Phenyl) |
| 110 - 120 | Aromatic Carbons (Dibenzofuran) |
Note: The precise chemical shifts are dependent on the specific isomer and substitution pattern.
Table 3: ³¹P NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide
| Chemical Shift (δ) ppm |
| ~30 - 35 |
Note: A specific ³¹P NMR chemical shift for a dibenzofuran-based phosphine oxide has been reported to be in this range.
IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands for (Dibenzofuran-4-yl)diphenylphosphine oxide
| Wavenumber (cm⁻¹) | Functional Group |
| 3050 - 3100 | Aromatic C-H Stretch |
| 1580 - 1600 | Aromatic C=C Stretch |
| 1430 - 1450 | P-Phenyl Stretch |
| 1180 - 1200 | P=O Stretch |
| 1090 - 1120 | C-O-C Stretch (Dibenzofuran) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of DBOPs.
Synthesis of (Dibenzofuran-4-yl)diphenylphosphine oxide
A common method for the synthesis of arylphosphine oxides is the palladium-catalyzed cross-coupling reaction between an aryl halide and a secondary phosphine oxide.
Materials:
-
4-Bromodibenzofuran
-
Diphenylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzofuran (1 equivalent), diphenylphosphine oxide (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and 1,4-bis(diphenylphosphino)butane (0.1 equivalents).
-
Add anhydrous toluene to the flask.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The fractions containing the desired product are combined and the solvent is evaporated to yield (dibenzofuran-4-yl)diphenylphosphine oxide as a solid.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., 85% H₃PO₄ for ³¹P NMR).
IR Spectroscopy:
-
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
The spectral data is reported in wavenumbers (cm⁻¹).
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of (dibenzofuran-4-yl)diphenylphosphine oxide.
In-Depth Technical Guide: Stability and Storage of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists on the specific quantitative stability of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate. This guide synthesizes general knowledge of the stability of its core chemical moieties—diphenyl phosphonate and a 2-thioxobenzoxazole derivative—to provide a comprehensive overview of its likely stability profile and recommended handling procedures. The experimental protocols and quantitative data presented herein are illustrative and based on standard methodologies for analogous compounds.
Introduction
This compound (DBOP) is a versatile organophosphorus compound widely utilized as a coupling reagent in organic synthesis, particularly in the formation of amide and peptide bonds. Its efficacy stems from its ability to activate carboxylic acids, facilitating nucleophilic attack by amines. Given its role in sensitive synthetic procedures, understanding its stability and proper storage is paramount to ensure its reactivity and prevent the introduction of impurities. This guide provides a detailed examination of the factors influencing the stability of DBOP and offers best practices for its storage and handling.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 111160-56-6 |
| Molecular Formula | C₁₉H₁₄NO₄PS |
| Molecular Weight | 383.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 81-86 °C |
| Purity | Typically ≥98% |
Stability Profile
The stability of this compound is governed by the chemical nature of its constituent parts: the diphenyl phosphonate ester and the 2-thioxo-3-benzoxazolyl group.
Hydrolytic Stability
Phosphonate esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The hydrolysis of the P-O-C ester bond is a primary degradation pathway. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for this compound is unavailable, it is anticipated that the stability is maximal at a near-neutral pH.
The benzoxazole ring, while aromatic and relatively stable, can also undergo hydrolytic cleavage under certain pH and temperature conditions.
Thermal Stability
The melting point of this compound suggests it is a stable solid at room temperature. However, elevated temperatures can promote degradation. It is advisable to store the compound in a cool environment to minimize the risk of thermal decomposition.
Photostability
Many organic molecules, particularly those with aromatic rings, can be sensitive to light. Photodegradation can lead to the formation of radical species and subsequent decomposition. To ensure the integrity of the compound, it should be protected from light during storage and handling.
Oxidative Stability
Supplier information indicates that this compound is air-sensitive. This suggests a susceptibility to oxidation. The thioxo (C=S) group, in particular, can be prone to oxidation. Therefore, storage under an inert atmosphere is crucial to prevent oxidative degradation.
Recommended Storage Conditions
Based on available information and the chemical nature of the compound, the following storage conditions are recommended to ensure its long-term stability:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. |
| Container | Keep in a tightly sealed container to prevent moisture ingress. |
Illustrative Experimental Protocols
The following are hypothetical experimental protocols for assessing the stability of this compound. These are based on standard industry practices and can be adapted for specific laboratory conditions.
Protocol for Assessing Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile.
-
Incubation: Dilute the stock solution in the respective pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 25 °C and 40 °C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the compound against time for each pH and temperature condition to determine the degradation kinetics.
Protocol for Assessing Thermal Stability (Solid State)
Objective: To evaluate the thermal stability of solid this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
TGA Analysis: Place a small, accurately weighed sample into the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the weight loss as a function of temperature.
-
DSC Analysis: Place a small sample into a DSC pan. Heat the sample at a constant rate to determine the melting point and any exothermic or endothermic events corresponding to decomposition.
-
Isothermal Stress Test: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) for an extended period. Analyze the purity of the samples at regular intervals using HPLC.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A general experimental workflow for assessing the stability of a chemical compound.
Conclusion
In-Depth Technical Guide: Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
This technical guide provides a comprehensive overview of the safety data for Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, targeting researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 111160-56-6 | [1][2][3] |
| Molecular Formula | C₁₉H₁₄NO₄PS | [1][2] |
| Molecular Weight | 383.36 g/mol | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 81 - 86 °C | |
| Purity | >98.0% | |
| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, DBOP |
Hazard Identification and Classification
According to the Safety Data Sheet from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. The SDS indicates that no hazard pictogram, signal word, hazard statements, or precautionary statements are required.
GHS Classification (TCI Chemicals): Not a hazardous substance or mixture.
It is important to note that the absence of a hazardous classification does not imply a complete lack of risk. Standard laboratory safety precautions should always be observed when handling this chemical.
Toxicological and Ecotoxicological Data
Experimental Protocols
In the absence of specific experimental data for this compound, this section outlines standardized, generic protocols for key toxicological assessments that would be employed to determine such safety data.
Acute Oral Toxicity - General Protocol (based on OECD Guideline 423)
This method provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
Objective: To determine the acute oral toxicity of a substance, allowing for its classification according to the Globally Harmonised System (GHS).
Test Animals: Typically, rats are used. A small number of animals are used in a stepwise procedure.
Procedure:
-
Dosing: A single dose of the test substance is administered orally by gavage to a group of fasted animals.
-
Dose Levels: The test is initiated with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Stepwise Progression: The outcome of the test with the initial group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose.
-
Endpoint: The test is concluded when a dose that causes mortality or no adverse effects at the highest dose level is identified, allowing for classification of the substance into one of the GHS categories.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Aquatic Toxicity: Acute Immobilisation Test with Daphnia magna - General Protocol (based on OECD Guideline 202)
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50) over a 48-hour exposure period.
Test Organism: Daphnia magna, a small freshwater crustacean.
Procedure:
-
Test Solutions: A series of test solutions of different concentrations of the substance in a suitable dilution water are prepared. A control group with only dilution water is also included.
-
Exposure: Young daphnids (less than 24 hours old) are introduced into the test and control solutions. Typically, at least 20 daphnids are used for each concentration, divided into at least four replicate groups.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 1 °C) and light (16-hour light/8-hour dark cycle). The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids in each test and control vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Endpoint Calculation: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.
Aquatic Toxicity: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - General Protocol (based on OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater algae.[4][5][6][7][8]
Objective: To determine the concentration of a substance that inhibits the growth of a selected algal species by 50% (IC50) over a 72-hour period.[4]
Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata.[4]
Procedure:
-
Test Cultures: Exponentially growing cultures of the test alga are exposed to a range of concentrations of the test substance in a nutrient-rich medium.[4] A control culture without the test substance is run in parallel.[4]
-
Test Conditions: The algal cultures are maintained under constant illumination and temperature (21-24 °C) for 72 hours to allow for sufficient growth.[4]
-
Growth Measurement: Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.
-
Endpoint Calculation: The growth rate and yield for each concentration are calculated and compared to the control. The 72-hour IC50 values for both growth rate and yield are determined using regression analysis.
Mechanism of Action in Peptide Synthesis
This compound is widely used as a coupling agent in the synthesis of amides and peptides. Its mechanism involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.
Caption: Mechanism of amide bond formation using DBOP as a coupling agent.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from moisture.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This guide is intended to provide comprehensive safety and technical information. For complete and up-to-date details, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. experimtsupplyshop.com [experimtsupplyshop.com]
- 2. echemi.com [echemi.com]
- 3. CAS # 111160-56-6, this compound - chemBlink [ww.chemblink.com]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. testinglab.com [testinglab.com]
Methodological & Application
Application Notes & Protocol for Amide Bond Formation Using Phosphonium-Based Coupling Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex molecules. Phosphonium salt-based coupling reagents are highly efficient activators of carboxylic acids, facilitating rapid and clean amide bond formation with minimal side reactions. This document provides a detailed protocol for amide synthesis using the well-established (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent. While the acronym "DBOP" is not standard in the literature, it may refer to related diphenylphosphine oxide analogs; however, detailed protocols for such specific compounds are not widely available. The following protocols are based on the extensively characterized and widely used BOP reagent. A significant consideration when using BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, necessitating appropriate safety precautions and thorough purification of the final product.[1]
Mechanism of Action
The BOP reagent activates a carboxylic acid by reacting with the carboxylate (formed in the presence of a base) to generate a highly reactive acyloxyphosphonium salt intermediate. This intermediate then rapidly converts into a more stable benzotriazolyl active ester (OBt ester). The OBt ester is a potent acylating agent that readily undergoes nucleophilic attack by an amine to form the desired amide bond, releasing 1-hydroxybenzotriazole (HOBt) and HMPA as byproducts.[1]
References
Application Note: DBOP is Not a Standard Reagent for Peptide Coupling Reactions
Introduction
Dichlorobis(triphenylphosphine)palladium(II), commonly abbreviated as DBOP, is a palladium(II) complex widely utilized as a catalyst in organic synthesis. While it is a versatile catalyst for various cross-coupling reactions, it is not a standard or recognized reagent for peptide coupling reactions. This document clarifies the typical applications of DBOP and explains why it is not suitable for the formation of peptide bonds in standard peptide synthesis protocols.
Primary Applications of DBOP
DBOP is a pre-catalyst that is activated in situ to form the catalytically active Pd(0) species. Its primary applications lie in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These include:
-
Suzuki Coupling: Formation of a C-C bond between an organoboron compound and an organohalide.
-
Heck Coupling: Formation of a C-C bond between an alkene and an organohalide.
-
Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
-
Negishi Coupling: Formation of a C-C bond between an organozinc compound and an organohalide.[1]
-
Stille Coupling: Formation of a C-C bond between an organotin compound and an organohalide.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine.
DBOP is also used as a catalyst for hydrogenation, carbonylation, and hydrosilation reactions.[3][4]
Why DBOP is Not Used for Peptide Coupling
Peptide coupling is the process of forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.
The catalytic mechanism of palladium complexes like DBOP is not suited for this type of transformation. Palladium-catalyzed reactions typically involve a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki, Negishi, Stille), migratory insertion, and reductive elimination. These steps are geared towards the formation of C-C, C-N (in the context of aryl amination), and other types of bonds, but not the specific dehydration reaction required for amide bond formation between two amino acids in a stepwise manner.
The standard reagents used for peptide coupling fall into several main classes:
-
Phosphonium Salts: (e.g., BOP, PyBOP)
-
Uronium/Aminium Salts: (e.g., HBTU, HATU)
-
Carbodiimides: (e.g., DCC, EDC)
-
Organophosphorus Reagents: (e.g., DEPBT)
These reagents function by activating the carboxylic acid to form a highly reactive intermediate (such as an active ester or a mixed anhydride), which is then readily attacked by the amine of the incoming amino acid to form the peptide bond.
While there are reports of palladium-catalyzed C-H activation for the late-stage modification and macrocyclization of peptides, this is a distinct application from the fundamental step-by-step formation of the peptide backbone.[5][6][7]
Conclusion
Due to the inapplicability of DBOP for peptide coupling reactions, detailed application notes and protocols for this specific use cannot be provided. The creation of such a document would be scientifically inaccurate and misleading for researchers in the field.
References
- 1. Pd(PPh3)2Cl2 -双(三苯基膦)二氯化钯(II), 98 [sigmaaldrich.com]
- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 3. trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 14.0% min | Fisher Scientific [fishersci.ca]
- 4. trans-Dichlorobis(triphenylphosphine)palladium(II), Premion™, 99.95% (metals basis), Pd 14.7% min 1 g [thermofisher.com]
- 5. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Polyamide Dendrimers Using Phosphonium Salt Coupling Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyamide dendrimers, with a focus on the use of phosphonium salt-based coupling agents like Benzotriazol-1-yl-oxy-bis(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues (e.g., PyBOP). These reagents are effective for the formation of amide bonds, which constitute the backbone of polyamide dendrimers. Polyamide dendrimers, such as Poly(amidoamine) (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with wide-ranging applications in drug delivery, gene therapy, and diagnostics.[1][2]
The synthesis of these dendrimers can be achieved through two primary strategies: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core.[3][4][5][6] The choice of coupling agent is critical for achieving high yields and purity, especially for sterically hindered couplings in higher generation dendrimers. While various coupling agents are available, phosphonium salts like BOP and PyBOP have been utilized for their efficiency in promoting amide bond formation.[7][8]
Comparative Performance of Coupling Agents
The selection of a coupling agent can significantly impact the efficiency of amide bond formation, influencing reaction times, yields, and the potential for side reactions like racemization. While BOP is effective, newer aminium/uronium-based reagents like HBTU and HATU often exhibit higher reactivity and can lead to faster, more complete reactions, particularly for challenging syntheses.[7][8] However, phosphonium salts like PyBOP (a safer alternative to BOP that avoids the formation of the carcinogenic byproduct HMPA) remain a valuable tool.[7][9]
| Coupling Reagent | Reagent Type | Activating Group | Relative Reactivity | Racemization Potential | Key Side Reactions | Primary Advantage |
| BOP/PyBOP | Phosphonium Salt | Benzotriazole (HOBt) | Moderate to High | Low to Minimal[9] | Formation of HMPA (with BOP) | Effective for standard and difficult couplings |
| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High | Minimal[7] | Guanidinylation of N-terminal amine | High efficiency for routine synthesis |
| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High[7] | Very Low[7] | Minimal | Superior performance for difficult sequences |
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation.
Quantitative Performance Data
The following table summarizes comparative data on the performance of PyBOP (as a proxy for BOP) versus HCTU (an analogue of HBTU) and HATU in the synthesis of two different peptides. This data provides insight into the relative efficiency of these classes of reagents.
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |
| H-Phe-Val-Ala-Pro-Gly-OH | PyBOP | 85 | >95 |
| HCTU | 92 | >98 | |
| HATU | 95 | >99 | |
| H-Gly-Phe-Leu-Ser(tBu)-Ala-OH | PyBOP | 78 | >90 |
| HCTU | 88 | >95 | |
| HATU | 93 | >98 |
Table 2: Comparative Yields and Purities for Peptide Synthesis using Different Coupling Agents. Data is representative and compiled from comparative studies.[7]
Experimental Protocols
The following are generalized protocols for the synthesis of polyamide dendrimers using a phosphonium salt-based coupling agent like DBOP, BOP, or PyBOP. These protocols are based on established methods for peptide synthesis and polyamide dendrimer construction.[3][4][7][9]
Divergent Synthesis of Polyamide Dendrimers
This method involves the sequential addition of generations to a central core.
Materials:
-
Core molecule (e.g., ethylenediamine)
-
AB2 monomer with a protected amine and two carboxylic acid groups (e.g., N-Boc-iminodiacetic acid)
-
Phosphonium salt coupling agent (e.g., DBOP, BOP, or PyBOP)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Anhydrous, amine-free solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Purification supplies (e.g., dialysis tubing, silica gel for chromatography)
Protocol for a Single Generation Growth:
-
Core Preparation: Dissolve the core molecule in anhydrous DMF.
-
Coupling Reaction:
-
In a separate flask, dissolve the protected AB2 monomer (2.2 equivalents per amine group on the core) in anhydrous DMF.
-
Add the phosphonium salt coupling agent (2.1 equivalents per amine group) and DIPEA (4 equivalents per amine group) to the monomer solution.
-
Stir the activation mixture for 10-15 minutes at room temperature.
-
Add the activated monomer solution to the core solution and stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification of the Protected Dendrimer:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent and purify by precipitation, dialysis, or column chromatography to remove excess reagents and byproducts.
-
-
Deprotection:
-
Dissolve the purified, protected dendrimer in DCM.
-
Add an excess of the deprotection agent (e.g., 20-50% TFA in DCM) and stir at room temperature for 1-2 hours.
-
-
Purification of the Deprotected Dendrimer:
-
Remove the solvent and excess deprotection agent under reduced pressure.
-
Purify the resulting amine-terminated dendrimer by precipitation or dialysis to obtain the next generation.
-
-
Characterization: Characterize the product of each generation by NMR, Mass Spectrometry, and HPLC/GPC to confirm its structure and purity before proceeding to the next generation.
Experimental Workflow for Divergent Synthesis
Caption: Divergent synthesis workflow for polyamide dendrimers.
Convergent Synthesis of Polyamide Dendrons
This method involves building dendritic wedges (dendrons) from the periphery inwards, followed by attachment to a central core.
Materials:
-
Focal point monomer (e.g., an amino acid with a protected carboxylic acid)
-
AB2 monomer with a protected amine and two carboxylic acid groups
-
Phosphonium salt coupling agent (e.g., DBOP, BOP, or PyBOP)
-
Tertiary amine base (e.g., DIPEA)
-
Deprotection agents for both amine and carboxylic acid protecting groups
-
Anhydrous, amine-free solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography)
Protocol for a Single Generation Growth of a Dendron:
-
Initial Coupling: Couple the focal point monomer with two equivalents of the protected AB2 monomer using the phosphonium salt coupling agent and DIPEA, as described in the divergent synthesis protocol.
-
Purification: Purify the resulting first-generation protected dendron by column chromatography.
-
Deprotection: Selectively deprotect the peripheral amine groups of the dendron.
-
Next Generation Coupling: Couple the deprotected dendron with two equivalents of the protected AB2 monomer per deprotected amine group.
-
Iteration: Repeat the purification, deprotection, and coupling steps to build higher generation dendrons.
-
Final Deprotection and Core Attachment: Once the desired generation of dendron is synthesized, deprotect the focal point functional group (e.g., the carboxylic acid). Then, couple the dendrons to a multifunctional core molecule (e.g., a triamine) using the phosphonium salt coupling agent.
Experimental Workflow for Convergent Synthesis
Caption: Convergent synthesis workflow for polyamide dendrimers.
Characterization Data
Thorough characterization at each stage of the synthesis is crucial to ensure the desired structure and purity of the polyamide dendrimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the repeating units and the successful addition of each generation. The integration of proton signals can be used to determine the number of surface groups.[1][10]
| Dendrimer Generation | Key ¹H NMR Chemical Shifts (δ, ppm) in D₂O |
| G0 (Core) | Signals corresponding to the core molecule's protons. |
| G1 | Appearance of new signals for the amide protons (typically δ 7.8-8.5) and the methylene protons of the added monomer units. |
| G2 | Broadening of signals and a shift in the ratio of integrals between core and peripheral protons. |
| G3 and Higher | Significant signal broadening due to the increasing molecular weight and restricted motion of the protons. |
Table 3: Representative ¹H NMR Data for Polyamide Dendrimers.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and polydispersity of the dendrimers. The observed molecular weight should correspond to the theoretical molecular weight of the ideal dendrimer structure.
| Dendrimer Generation | Theoretical MW ( g/mol ) | Observed MW (m/z) [M+H]⁺ | Polydispersity Index (PDI) |
| G1 | ~1,500 | ~1,501 | < 1.05 |
| G2 | ~3,200 | ~3,201 | < 1.05 |
| G3 | ~6,700 | ~6,701 | < 1.05 |
| G4 | ~13,700 | ~13,701 | < 1.05 |
Table 4: Representative Mass Spectrometry Data for Polyamide Dendrimers. Theoretical molecular weights are approximate and depend on the specific core and monomer used.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are essential for assessing the purity and molecular weight distribution of the synthesized dendrimers.[11] HPLC can often separate dendrimers of different generations and identify side products, while GPC provides information on the average molecular weight and polydispersity.
Signaling Pathway of Amide Bond Formation using DBOP
The following diagram illustrates the general mechanism of amide bond formation activated by a phosphonium salt coupling agent like DBOP.
References
- 1. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of dendritic polyamides via a convergent growth approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 5. his.pusan.ac.kr [his.pusan.ac.kr]
- 6. archivepp.com [archivepp.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification using BOP Reagent
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols and notes are intended for qualified professionals. The user of the term "DBOP" is presumed to be a reference to the well-established coupling reagent BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)) . The information provided is based on this assumption.
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly efficient coupling reagent predominantly used for amide bond formation in peptide synthesis.[1][2] However, its utility extends to the synthesis of esters from carboxylic acids and alcohols under mild conditions.[3][4] BOP is favored for its rapid reaction rates and its ability to minimize side reactions.[2]
A critical safety consideration when using BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][3] Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Safer alternatives, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a less toxic byproduct, are available and should be considered.[2]
Mechanism of Action in Esterification
The BOP reagent activates the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an alcohol. The generally accepted mechanism involves the following key steps:
-
Deprotonation: A non-nucleophilic base, such as diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a more reactive carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent, forming a highly reactive acyloxyphosphonium salt intermediate.
-
Active Ester Formation: The acyloxyphosphonium salt is rapidly converted into a more stable, yet highly reactive, benzotriazolyl ester (OBt active ester).
-
Nucleophilic Attack: The alcohol attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the desired ester and releases 1-hydroxybenzotriazole (HOBt).
Quantitative Data: Typical Reaction Conditions
The following table summarizes typical reaction parameters for BOP-mediated couplings. While largely derived from peptide synthesis protocols, these conditions serve as a robust starting point for optimizing esterification reactions.
| Component | Equivalents (relative to Carboxylic Acid) | Notes |
| Carboxylic Acid | 1.0 | The limiting reagent. |
| Alcohol | 1.0 - 1.5 | A slight excess may improve reaction rates and yield. |
| BOP Reagent | 1.0 - 1.2 | A slight excess ensures complete activation of the carboxylic acid. |
| Base (e.g., DIEA, TEA) | 1.5 - 2.5 | Essential for deprotonation of the carboxylic acid. |
| Solvent | - | Anhydrous polar aprotic solvents like DMF or DCM are commonly used.[2] |
| Temperature | 0 °C to Room Temperature | Reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[5] |
| Reaction Time | 1 - 16 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: Solution-Phase Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using the BOP reagent.
Materials:
-
Carboxylic acid
-
Alcohol
-
BOP reagent
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the non-nucleophilic base (e.g., DIEA, 1.5-2.5 equivalents) to the reaction mixture.
-
BOP Addition: To the stirred, cooled solution, add the BOP reagent (1.1-1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove HMPA and other impurities.
Visualizations
Caption: General workflow for BOP-mediated esterification.
Caption: Mechanism of BOP-mediated esterification.
References
DBOP as a reagent in medicinal chemistry applications
It appears that "DBOP" is not a standard or widely recognized acronym for a reagent in medicinal chemistry. It is likely a typographical error, and the intended reagent may be the well-known peptide coupling agent BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or its more modern and safer analog, PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Given the significant safety concerns associated with BOP, namely the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), this document will focus on PyBOP® , a highly efficient and safer alternative that is widely used in modern medicinal chemistry for peptide synthesis.[1][2]
Application Notes for PyBOP® in Medicinal Chemistry
Introduction
PyBOP® is a phosphonium salt-based coupling reagent that is highly effective in promoting the formation of amide bonds between a carboxylic acid and an amine.[2] It is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and is also utilized in solution-phase synthesis.[1] Its high reactivity, rapid coupling times, and ability to suppress racemization make it a valuable tool for the synthesis of peptides and other complex organic molecules in drug discovery and development.[1]
Mechanism of Action
PyBOP® facilitates amide bond formation by activating the carboxylic acid of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable benzotriazolyl active ester (OBt ester). This active ester is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of the desired peptide bond.[1]
Advantages of PyBOP® in Medicinal Chemistry
-
High Coupling Efficiency: PyBOP® is known for its high reactivity, leading to excellent yields in amide bond formation, even with sterically hindered amino acids.[1]
-
Reduced Racemization: Compared to older reagents like BOP, PyBOP® exhibits a significantly lower propensity for racemization, ensuring the stereochemical integrity of the synthesized peptides.[1]
-
Safety: A major advantage of PyBOP® is that it does not produce the carcinogenic byproduct HMPA, making it a much safer alternative to BOP.[1][3] The byproducts of PyBOP®-mediated coupling are considerably less toxic.[1]
-
Versatility: It is effective in both solid-phase and solution-phase peptide synthesis.[1]
Quantitative Data
The selection of a coupling reagent is critical for the success of peptide synthesis. The following tables summarize the comparative performance of PyBOP® against other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Reagent | Relative Reactivity | Racemization Potential | Key Advantages | Key Disadvantages |
| PyBOP® | High | Low | Safer than BOP, high efficiency | More expensive than carbodiimides |
| BOP | High | Low to Medium | High efficiency | Forms carcinogenic HMPA |
| HBTU | High | Low | Good solubility, rapid coupling | Can cause N-terminal guanidinylation |
| HATU | Very High | Very Low | Excellent for difficult couplings | Higher cost |
| DCC/DIC | Medium | High (without additives) | Low cost | Forms insoluble urea byproduct (DCC) |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value |
| Equivalents of PyBOP® | 1.5 - 2.0 (relative to resin substitution) |
| Equivalents of Base (e.g., DIPEA) | 3.0 - 4.0 (relative to resin substitution) |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Typical Coupling Time | 30 - 120 minutes |
| Monitoring Method | Kaiser test or TNBS test |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using PyBOP®
This protocol describes a general procedure for coupling an N-α-Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-Fmoc-protected amino acid (2.0 equivalents based on resin substitution)
-
PyBOP® (2.0 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)[1]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the N-α-Fmoc-protected amino acid (2.0 eq.) and PyBOP® (2.0 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Immediately add DIPEA (4.0 eq.) to the reaction mixture.[1]
-
Agitation: Agitate the mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Coupling using PyBOP®
Materials:
-
N-protected amino acid or peptide fragment (1.0 equivalent)
-
C-protected amino acid or peptide fragment with a free amine (1.0 equivalent)
-
PyBOP® (1.1 equivalents)
-
DIPEA (2.2 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolution: Dissolve the N-protected amino acid/peptide and the C-protected amino acid/peptide in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add PyBOP® (1.1 eq.) to the solution.
-
Base Addition: Add DIPEA (2.2 eq.) to the reaction mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of PyBOP®-mediated amide bond formation.
Caption: Standard workflow for a single coupling cycle in SPPS using PyBOP®.
References
Application Notes and Protocols: Phosphorus-Containing Benzoxazine Resins in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of phosphorus-containing benzoxazine polymers. The incorporation of phosphorus moieties into the benzoxazine structure significantly enhances thermal stability and flame retardancy, making these materials highly attractive for high-performance applications in the aerospace, electronics, and automotive industries. This document details the synthetic protocols for key phosphorus-containing benzoxazine monomers, their polymerization, and the characterization of the resulting thermosets.
Introduction to Phosphorus-Containing Polybenzoxazines
Polybenzoxazines are a class of high-performance phenolic polymers that offer a unique combination of properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield. The molecular structure of benzoxazine monomers can be readily modified to tailor the final properties of the polymer. A significant advancement in this area is the incorporation of phosphorus-containing groups, such as phosphine oxides and phosphates, into the monomer structure. This modification leads to polymers with superior flame retardancy and enhanced thermal and mechanical properties.
The primary applications for these advanced materials are in sectors requiring high-temperature resistance and inherent flame retardancy. These include manufacturing components for the aerospace and electronics industries, where materials are exposed to extreme conditions.
Synthesis of Phosphorus-Containing Benzoxazine Monomers
Two prominent examples of phosphorus-containing benzoxazine monomers are those derived from bis(4-aminophenyl)phenylphosphate (BAPP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
Protocol: Synthesis of a Benzoxazine Monomer from Bis(4-aminophenyl)phenylphosphate (BAPP)
This protocol describes the synthesis of a phosphorus-containing benzoxazine monomer (P-BAPP-Bz) via a Mannich condensation reaction.
Materials:
-
Bis(4-aminophenyl)phenylphosphate (BAPP)
-
p-Cresol
-
Formaldehyde (37-40% aqueous solution)
-
Dioxane
-
Triethylamine
-
Dichloromethane
-
Sodium hydroxide (NaOH) solution (3 mol/L)
-
Distilled water
-
Ethyl acetate (for column chromatography)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
250 mL three-necked round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
To a 250 mL three-necked flask, add 25.6 g (0.075 mol) of BAPP, 75 mL of dioxane, and 0.7 g of triethylamine.
-
While stirring, add 24 mL (0.3 mol) of formaldehyde solution at 30°C.
-
Add 15.5 g (0.15 mol) of p-cresol to the mixture.
-
Increase the temperature to reflux and maintain for 5 hours.
-
After the reaction, remove the dioxane solvent by vacuum distillation using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of dichloromethane.
-
Wash the organic phase several times with a 3 mol/L NaOH aqueous solution, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO4 and then filter.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the final phosphorus-containing benzoxazine monomer.[1]
Protocol: Synthesis of a DOPO-Containing Benzoxazine Monomer
This protocol outlines a three-step synthesis for a DOPO-containing benzoxazine monomer.
Materials:
-
2-Hydroxybenzaldehyde
-
Aniline
-
Ethanol
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Paraformaldehyde
-
1,4-Dioxane
-
Dichloromethane
-
Sodium hydroxide (NaOH) solution (2 M)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
Step 1: Synthesis of the Imine Intermediate
-
In a three-neck round-bottom flask, combine 60 g (0.64 mol) of aniline, 75 g (0.61 mol) of 2-hydroxybenzaldehyde, and ethanol.
-
Stir the mixture at 50°C for 4 hours under an argon atmosphere.[2]
Step 2: Addition of DOPO
-
React the imine derivative from Step 1 with DOPO at room temperature to yield the DOPO-containing phenol derivative (DOPO-Ph).[2]
Step 3: Ring Closure
-
In a flask, combine 16.8 g (0.04 mol) of DOPO-Ph and 1.8 g (0.06 mol) of paraformaldehyde with 25 mL of 1,4-dioxane.
-
Stir the reaction mixture at 100°C for 20 hours.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a 2 M NaOH solution.
-
Dry the organic layer over anhydrous MgSO4 and concentrate to dryness to obtain the DOPO-containing benzoxazine monomer.[2]
Polymerization and Characterization
Phosphorus-containing benzoxazine monomers undergo thermally initiated cationic ring-opening polymerization (ROP) to form highly crosslinked polybenzoxazine networks.
Protocol: Thermal Curing of Phosphorus-Containing Benzoxazine Monomers
Procedure:
-
Place the synthesized benzoxazine monomer in a mold.
-
Apply compression (e.g., 0.1 mPa).
-
Heat the monomer according to a staged curing schedule. A typical schedule is:
-
160°C for 1 hour
-
180°C for 3 hours
-
200°C for 1 hour
-
220°C for 2 hours[2]
-
-
Allow the cured polymer to cool to room temperature.
Characterization of Polybenzoxazines
The thermal and mechanical properties of the cured polybenzoxazines are critical for determining their suitability for various applications.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Performed with a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg) and curing exotherms.[3][4]
-
Thermogravimetric Analysis (TGA): Conducted at a heating rate of 10°C/min or 20°C/min in both nitrogen and air atmospheres to evaluate thermal stability, including the initial decomposition temperature (Td5, Td10) and char yield at high temperatures (e.g., 800°C).[3][4]
Mechanical Analysis:
-
Dynamic Mechanical Analysis (DMA): Used to determine the storage modulus and glass transition temperature of the cured polymers.
-
Compressive and Tensile Testing: Performed according to ASTM standards to measure the mechanical strength of the materials.
Quantitative Data on Polymer Properties
The incorporation of phosphorus significantly impacts the thermal and mechanical properties of polybenzoxazines.
Table 1: Thermal Properties of Phosphorus-Containing Polybenzoxazines
| Polymer System | Tg (°C) | Td5 (°C) | Td10 (°C) | Tmax (°C) | Char Yield at 800°C (N2) (%) | Reference |
| P-BAPP-Bz | 232 | - | - | - | 45 | [1] |
| DOPO-Bz Copolymer (varying P content) | 165-172 (DSC) | - | - | - | 35-42 | [2] |
| Poly(BA-a) (non-phosphorus) | 173 | 325 | - | 388 | 29 | [5] |
| PSBIBL (non-phosphorus) | 217 | 337 | 375 | 588 | 38 | [4] |
Table 2: Mechanical Properties of Phosphorus-Containing Polybenzoxazine Foams
| Property | Value Range |
| Compressive Modulus | 400–1100 MPa |
| Compressive Strength | 10–70 MPa |
Data for flame-retardant polybenzoxazine foams containing 1% phosphorus.[6][7]
Visualizations
Ring-Opening Polymerization (ROP) of Benzoxazine
The polymerization of benzoxazine monomers proceeds through a thermally induced cationic ring-opening mechanism.
Caption: Cationic Ring-Opening Polymerization of Benzoxazine.
Experimental Workflow for Phosphorus-Containing Polybenzoxazines
This workflow outlines the key stages from monomer synthesis to final polymer characterization.
Caption: Experimental Workflow from Monomer to Characterized Polymer.
References
Application Notes and Protocols for Chemoselective Polycondensation Using DBOP Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diphenyl(2,3-dihydro-2-oxo-3-benzothiazolyl)phosphonate (DBOP) as a reagent for chemoselective polycondensation. This method allows for the synthesis of polyamides from functionalized monomers without the need for protecting groups, offering a significant advantage in the preparation of advanced polymer architectures.
Introduction to DBOP-Mediated Polycondensation
Direct polycondensation is a powerful technique for the synthesis of high-performance polymers such as polyamides. The use of activating agents is crucial for achieving high molecular weight polymers under mild reaction conditions. DBOP has emerged as a highly effective phosphorus-based activating agent for the formation of amide bonds. Its primary advantage lies in its ability to facilitate chemoselective amidation, enabling the direct polymerization of dicarboxylic acids and diamines that possess other reactive functional groups, such as hydroxyl (-OH) or additional amino (-NH2) moieties. This circumvents the need for complex protection and deprotection steps, streamlining the synthesis of functional polyamides.
Reaction Mechanism
The DBOP reagent activates the carboxylic acid group, rendering it susceptible to nucleophilic attack by the amine. The proposed mechanism involves the formation of an active ester intermediate, which then readily reacts with the amine to form the amide bond. The benzothiazolone moiety acts as an excellent leaving group, driving the reaction forward.
Caption: Proposed mechanism of DBOP-mediated amide bond formation.
Quantitative Data
The following tables summarize the quantitative data for polyamides synthesized using the DBOP reagent, showcasing the versatility of this method with various monomers.
| Dicarboxylic Acid | Diamine | Inherent Viscosity (dL/g) | Reference |
| Isophthalic Acid | 4,4'-Oxydianiline | 1.1 | |
| Terephthalic Acid | 4,4'-Oxydianiline | 0.85 | |
| Adipic Acid | 4,4'-Oxydianiline | 0.35 | |
| 5-Hydroxyisophthalic Acid | 4,4'-Oxydianiline | 0.92 | |
| 5-Aminoisophthalic Acid | 4,4'-Oxydianiline | 0.75 |
Inherent viscosity measured at a concentration of 0.5 g/dL in concentrated sulfuric acid at 30°C.
Experimental Protocols
Preparation of the DBOP Activating Agent
The DBOP reagent can be readily prepared in the laboratory.
Procedure:
-
To a solution of 2(3H)-benzothiazolone in acetonitrile, add an equimolar amount of triethylamine at room temperature.
-
To this mixture, add diphenylphosphorochloridate dropwise with stirring.
-
Continue stirring at room temperature for 3 hours.
-
The resulting precipitate is the DBOP reagent, which can be filtered, washed, and dried for use.
General Protocol for Chemoselective Polycondensation
This protocol describes the direct, one-step polycondensation of a dicarboxylic acid and a diamine using the DBOP reagent.
Materials:
-
Dicarboxylic acid (1.0 mmol)
-
Diamine (1.0 mmol)
-
DBOP reagent (2.1 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (2 mL)
-
Methanol
Procedure:
-
In a reaction flask, dissolve the dicarboxylic acid (1.0 mmol), diamine (1.0 mmol), and triethylamine (2.0 mmol) in NMP (2 mL).
-
To this solution, add the DBOP reagent (2.1 mmol) at room temperature with stirring.
-
Continue the reaction at room temperature for 3-5 hours.
-
Pour the resulting viscous solution into methanol to precipitate the polyamide.
-
Filter the polymer, wash thoroughly with methanol and hot water, and then dry in a vacuum oven at 60-80°C.
Protocol for Polycondensation with AB-type Monomers (e.g., 5-Aminoisophthalic Acid)
This protocol is adapted for the polymerization of monomers containing both carboxylic acid and amine functionalities.
Materials:
-
AB-type monomer (e.g., 5-hydroxyisophthalic acid or 5-aminoisophthalic acid) (1.0 mmol)
-
Diamine (e.g., 4,4'-oxydianiline) (1.0 mmol)
-
DBOP reagent (2.1 mmol)
-
Triethylamine (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (2 mL)
-
Methanol
Procedure:
-
Dissolve the AB-type monomer (1.0 mmol), diamine (1.0 mmol), and triethylamine (2.0 mmol) in NMP (2 mL).
-
Add the DBOP reagent (2.1 mmol) to the solution at room temperature.
-
Stir the mixture for 3-5 hours at room temperature.
-
Precipitate the resulting polyamide by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol and water, and dry under vacuum.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of polyamides using the DBOP reagent.
Caption: General experimental workflow for polyamide synthesis and characterization.
Caption: Key features and applications of DBOP in polycondensation.
Application Notes and Protocols: DBOP-Mediated β-Lactam Synthesis from β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics such as penicillins and cephalosporins. Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates for a variety of biologically active compounds. The intramolecular cyclization of β-amino acids is a direct and fundamental approach to constructing the four-membered azetidin-2-one ring system. This process requires the activation of the carboxylic acid moiety to facilitate amide bond formation with the amino group.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues are powerful phosphonium-based coupling reagents widely used in peptide synthesis due to their high efficiency and ability to minimize racemization. While direct literature specifically detailing the use of (Benzotriazol-1-yloxy)dipyrrolidinophosphonium hexafluorophosphate (DBOP) for the cyclization of β-amino acids is not extensively available, its structural and functional similarity to the well-documented BOP reagent allows for the adaptation of established protocols for this purpose. These reagents activate the carboxyl group, enabling an efficient intramolecular nucleophilic attack by the amine.
This document provides a detailed protocol for the synthesis of β-lactams from β-amino acids, adapted from established procedures using analogous phosphonium-based coupling reagents.
Mechanism of Action
The proposed mechanism for the DBOP-mediated intramolecular cyclization of a β-amino acid to a β-lactam involves the activation of the carboxylic acid. The reaction proceeds through the formation of a highly reactive acyloxyphosphonium salt, which then generates a benzotriazolyl active ester (OBt ester). This intermediate is highly susceptible to nucleophilic attack by the proximate amino group, leading to the formation of the strained four-membered lactam ring. A tertiary base, such as N,N-diisopropylethylamine (DIEA), is typically used to deprotonate the carboxylic acid and neutralize the released HOBt.
Caption: Proposed mechanism for DBOP-mediated β-lactam synthesis.
Experimental Protocols
The following protocol is a general guideline for the intramolecular cyclization of a protected β-amino acid to a β-lactam using a phosphonium-based reagent like DBOP. Optimization of reaction conditions, particularly concentration and reaction time, may be necessary for specific substrates.
Protocol 1: Solution-Phase Synthesis of a β-Lactam from a Protected β-Amino Acid
This protocol is designed for the cyclization of a β-amino acid where the amino group is protected (e.g., with Boc or Cbz) to prevent intermolecular side reactions. The reaction is performed under dilute conditions to favor intramolecular cyclization.
Materials:
-
N-protected β-amino acid (1.0 eq)
-
DBOP (or analogous phosphonium reagent, e.g., BOP, PyBOP) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected β-amino acid in the chosen anhydrous solvent to a final concentration of 0.01-0.05 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition:
-
Add the base (e.g., DIEA, 2.0-3.0 eq) to the cooled solution and stir for 5-10 minutes.
-
In a separate flask, dissolve the DBOP reagent (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.
-
Add the DBOP solution dropwise to the stirred β-amino acid solution over 10-15 minutes.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Gradually warm the reaction mixture to room temperature and continue stirring for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure β-lactam.
Caption: General workflow for β-lactam synthesis.
Quantitative Data and Considerations
While specific yield data for DBOP-mediated β-lactam synthesis is not available, data from analogous BOP-mediated peptide couplings can provide a useful reference. The efficiency of these reactions is typically high, often exceeding 80-90% for standard couplings.[1][2] The success of the intramolecular cyclization to form a β-lactam is highly dependent on substrate structure, concentration, and the absence of competing intermolecular reactions.
| Parameter | Typical Range/Observation | Rationale/Reference |
| Substrate Concentration | 0.01 - 0.05 M | Low concentration favors intramolecular cyclization over intermolecular polymerization. |
| DBOP Equivalents | 1.1 - 1.5 | A slight excess ensures complete activation of the carboxylic acid. |
| Base Equivalents | 2.0 - 3.0 | Neutralizes the acid and the HOBt byproduct, driving the reaction forward. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling helps control the rate of activation, followed by warming to ensure reaction completion. |
| Typical Yields (Peptide Coupling) | >80% | BOP-mediated couplings are generally high-yielding.[1][2] Yields for β-lactam formation may vary based on ring strain and substrate. |
| Racemization | Minimal | Phosphonium-based reagents like BOP are known to suppress racemization compared to carbodiimides.[1] |
Important Considerations:
-
Protecting Groups: The choice of N-protecting group on the β-amino acid is crucial. It must be stable to the reaction conditions and easily removable post-cyclization.
-
Solvent Purity: The use of anhydrous solvents is critical, as water can hydrolyze the activated intermediates and reduce the yield.
-
Byproduct Removal: The byproduct derived from DBOP (a phosphoramidate) and HOBt must be efficiently removed during workup and purification to obtain the pure β-lactam. Note that the BOP reagent is known to produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), and appropriate safety precautions should be taken when handling analogous reagents.[1]
-
Substrate Scope: The efficiency of cyclization can be influenced by the substituents on the β-amino acid backbone, which can affect the conformation required for ring closure.
Conclusion
DBOP, as a phosphonium-based coupling reagent, is a promising candidate for mediating the synthesis of β-lactams from β-amino acids. By adapting established protocols from peptide synthesis, researchers can effectively perform this intramolecular cyclization. The key to a successful synthesis lies in maintaining dilute reaction conditions to favor the intramolecular pathway and in the careful selection of protecting groups and reaction parameters. The provided protocols and data serve as a comprehensive starting point for developing efficient and high-yielding β-lactam syntheses for applications in drug discovery and development.
References
Application Notes: The Use of Phosphonium-Based Coupling Reagents in Phosphonopeptide Synthesis
Introduction
Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or phosphonate ester linkage. This structural modification imparts unique biochemical properties, most notably the ability to act as transition-state analogue inhibitors of various enzymes, including proteases and ligases.[1][2] Consequently, phosphonopeptides are of significant interest to researchers in medicinal chemistry and drug development for their potential as therapeutic agents, particularly as antibacterial agents and enzyme inhibitors.[2][3] The synthesis of these molecules, however, presents unique challenges, primarily in the formation of the phosphonamidate or phosphonate bond.
This document provides a detailed overview of the application of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and related phosphonium reagents in the synthesis of phosphonopeptides. While the user inquired about "DBOP," this is likely a typographical error, and the focus of these notes will be on the widely used and well-documented BOP reagent and its analogues.
BOP Reagent: A Powerful Tool for Phosphonopeptide Synthesis
BOP is a highly efficient coupling reagent that has been extensively used in peptide synthesis for the formation of amide bonds.[1][4][5] Its utility extends to the synthesis of phosphonopeptides, where it facilitates the formation of the crucial phosphonamidate or phosphonate ester linkage.[6] BOP offers several advantages, including high coupling efficiency, rapid reaction kinetics, and a low incidence of racemization when used under appropriate conditions.[4][7] It is particularly effective in preventing side reactions such as the dehydration of asparagine and glutamine residues.[5]
However, a significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][5] This has led to the development of safer alternatives like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which exhibits similar reactivity without producing HMPA.[7]
Mechanism of Action
The BOP-mediated coupling reaction proceeds through a two-step mechanism. Initially, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), the BOP reagent activates the phosphonic acid monoester to form a highly reactive phosphonyloxyphosphonium salt. This intermediate then reacts with the amino group of the incoming amino acid or peptide to form the desired phosphonamidate bond.[8][9]
Diagram of the Proposed Mechanism of BOP in Phosphonopeptide Synthesis
Caption: Proposed mechanism of BOP-mediated phosphonopeptide bond formation.
Quantitative Data
Direct quantitative comparisons of coupling reagents specifically for phosphonopeptide synthesis are not abundant in the literature. However, data from general peptide synthesis and related studies provide valuable insights into the relative performance of BOP and its alternatives.[7]
| Coupling Reagent | Relative Coupling Efficiency | Potential for Racemization | Key Advantages | Key Disadvantages |
| BOP | High[1] | Low with controlled base[4] | Well-established, effective for difficult couplings[4] | Forms carcinogenic HMPA byproduct[1][5] |
| PyBOP | High (comparable to BOP)[7] | Low | Safer alternative to BOP (no HMPA)[7] | Higher cost |
| HBTU/HATU | Very High[7] | Very Low (especially HATU)[7] | High efficiency, suitable for sterically hindered couplings | Potential for guanidinylation side reaction |
| DCC/DIC | Moderate | Higher, requires additives (e.g., HOBt) | Low cost | Formation of insoluble urea byproduct, allergenic |
Experimental Protocols
The following are generalized protocols for the synthesis of phosphonopeptides using BOP in both solution-phase and solid-phase synthesis. Note: All manipulations involving BOP and the resulting reaction mixtures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the formation of carcinogenic HMPA.
Protocol 1: Solution-Phase Synthesis of a Phosphonodipeptide
This protocol describes the coupling of an N-protected aminophosphonic acid monoester with an amino acid ester.
Materials:
-
N-protected aminophosphonic acid monoester (1.0 eq)
-
Amino acid ester hydrochloride (1.2 eq)
-
BOP reagent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% Citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected aminophosphonic acid monoester, amino acid ester hydrochloride, and BOP reagent in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phosphonodipeptide by column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis of a Phosphonopeptide (Fmoc-Strategy)
This protocol outlines a single coupling cycle of an N-protected aminophosphonic acid to a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-protected aminophosphonic acid (2.0 eq relative to resin loading)
-
BOP reagent (2.0 eq)
-
DIPEA (4.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (optional, 2.0 eq)
-
Anhydrous DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-protected aminophosphonic acid by dissolving it with BOP and optionally HOBt in a minimal amount of DMF for 5-10 minutes. b. Add the pre-activated aminophosphonic acid solution to the resin. c. Add DIPEA to the resin slurry. d. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage and deprotection.
Experimental Workflow for Solid-Phase Phosphonopeptide Synthesis
Caption: A typical workflow for a single coupling cycle in solid-phase phosphonopeptide synthesis.
Application in Targeting Signaling Pathways
Phosphonopeptides are valuable tools for studying and targeting cellular signaling pathways due to their ability to act as stable mimics of phosphorylated intermediates or transition states.[10] For instance, phosphonopeptide analogues of phosphotyrosine can be designed to inhibit specific kinases or phosphatases, thereby modulating downstream signaling cascades.[10]
One example is the inhibition of the STAT6 signaling pathway, which is involved in allergic inflammation. Phosphonopeptide inhibitors have been designed to block the recruitment of STAT6 to phosphotyrosine residues on cytokine receptors, preventing its phosphorylation and subsequent activation.[10] This demonstrates the potential of phosphonopeptides as targeted therapeutics for diseases driven by aberrant signaling.
Diagram of Phosphonopeptide Inhibition of a Kinase Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BOP reagent - Wikipedia [en.wikipedia.org]
- 6. BJOC - Synthetic strategies of phosphonodepsipeptides [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 10. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]
Application Note & Protocol: Solution-Phase Peptide Synthesis Using DBOP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), is a classical yet powerful method for constructing peptides. Unlike solid-phase synthesis, all reactants are dissolved in a suitable organic solvent, which allows for straightforward purification of intermediates and is highly amenable to large-scale production.[1] The success of this method hinges on the efficient formation of the amide bond between amino acids, a reaction facilitated by coupling reagents.
(Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent or Castro's Reagent, is a highly effective phosphonium-based coupling reagent first introduced in the 1970s.[2] It is renowned for its high coupling efficiency, rapid reaction rates, and its ability to suppress racemization.[2] DBOP is particularly useful for both solution-phase and solid-phase synthesis due to its excellent solubility in common organic solvents.[2] This document provides a detailed protocol for the use of DBOP in the solution-phase synthesis of a dipeptide, including reaction setup, work-up, purification, and important safety considerations.
A primary drawback of DBOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). Therefore, its use requires strict adherence to safety protocols for handling and waste disposal.
DBOP Reagent: Properties and Performance
DBOP's efficacy is derived from its ability to rapidly convert an N-protected amino acid's carboxyl group into a highly reactive HOBt ester, which is then susceptible to nucleophilic attack by the amino group of another amino acid.
Table 1: Physical and Chemical Properties of DBOP
| Property | Value |
| Chemical Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| Synonyms | BOP Reagent, Castro's Reagent |
| CAS Number | 56602-33-6 |
| Molecular Formula | C₁₂H₂₂F₆N₆OP |
| Molar Mass | 442.28 g/mol |
| Appearance | White crystalline powder |
| Solubility | Good solubility in DMF, DCM, THF |
| Stability | Moisture-sensitive; should be stored under an inert atmosphere. |
Table 2: Comparative Performance of Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Yield (%) | Racemization (%) | Reference |
| HBTU | 75 | 9.8 | [3] |
| HDMA | 85 | 10.5 | [3] |
| HDMB | 79 | 11.2 | [3] |
| DBOP | Good to High | Low | (Expected) |
Visualized Mechanisms and Workflows
DBOP-Mediated Coupling Mechanism
The diagram below illustrates the activation of a carboxylic acid with DBOP, proceeding through an acyloxyphosphonium salt to form a reactive HOBt-ester, which then couples with an amine to form the peptide bond.
Caption: Mechanism of DBOP-mediated peptide bond formation.
General Experimental Workflow
This workflow outlines the key stages of a single coupling cycle in solution-phase peptide synthesis, from starting materials to the purified, protected dipeptide.
Caption: General workflow for a single solution-phase coupling cycle.
Experimental Protocol: Synthesis of a Model Dipeptide (e.g., Z-Ala-Phe-OMe)
This protocol describes a general procedure for the coupling of an N-protected amino acid (Z-Ala-OH) to a C-protected amino acid methyl ester (H-Phe-OMe).
Materials and Reagents
-
N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
DBOP (BOP Reagent)
-
N,N-Diisopropylethylamine (DIEA, Hunig's base)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware, magnetic stirrer, and reaction monitoring tools (e.g., TLC plates).
Safety Precautions
-
DBOP is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction byproduct, HMPA, is a known carcinogen. All operations involving DBOP must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All waste containing DBOP and HMPA must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Preparation of Amine Component:
-
If starting from the hydrochloride salt (e.g., H-Phe-OMe·HCl, 1.0 eq), it must be neutralized to the free amine.
-
Dissolve H-Phe-OMe·HCl in DCM. Add DIEA (1.1 eq) and stir for 15-20 minutes at room temperature. The DIEA neutralizes the HCl salt. This solution will be referred to as the "Amine Solution".
-
-
Activation of Carboxyl Component:
-
In a separate, dry flask under an inert atmosphere, dissolve the N-protected amino acid (Z-Ala-OH, 1.05 eq) in anhydrous DCM or DMF.
-
Add DIEA (2.1 eq relative to Z-Ala-OH). Stir for 5 minutes.
-
Add DBOP (1.05 eq relative to Z-Ala-OH) to the solution.
-
Stir the mixture for 10-15 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
Add the "Amine Solution" from Step 1 to the activated carboxyl component from Step 2.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
-
Aqueous Work-up and HMPA Removal:
-
Once the reaction is complete, dilute the mixture with additional DCM or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess DIEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Z-Ala-OH and HOBt.
-
Brine (1 x 50 mL) to remove residual salts and water.
-
-
Note: The carcinogenic byproduct HMPA is water-soluble and will be largely removed during these aqueous washes.
-
-
Isolation of Crude Product:
-
Dry the washed organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide (Z-Ala-Phe-OMe).
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure protected dipeptide.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, LC-MS).
-
References
Troubleshooting & Optimization
DBOP Mediated Amide Condensation: Technical Support Center
Welcome to the Technical Support Center for DBOP-mediated amide condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate (DBOP) in amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is DBOP and how does it work?
DBOP is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is a derivative of the well-known BOP reagent. The mechanism involves the activation of the carboxylic acid by DBOP in the presence of a base. This activation forms a highly reactive benzotriazolyl active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and releasing 1-hydroxybenzotriazole (HOBt) and a phosphonamide byproduct.
Q2: What are the main advantages of using DBOP?
While specific data for DBOP is limited in readily available literature, phosphonium salt reagents like DBOP and its analog BOP are known for their high coupling efficiency, especially in challenging cases such as the coupling of sterically hindered amino acids.[1] They are also recognized for minimizing common side reactions like the dehydration of asparagine and glutamine side chains during peptide synthesis.[1]
Q3: What are the primary byproducts of DBOP-mediated condensation and how can they be removed?
The main byproducts of a DBOP-mediated coupling reaction are 1-hydroxybenzotriazole (HOBt) and a bis(dimethylamino)phosphonamide derivative. These byproducts are generally water-soluble and can typically be removed during the aqueous work-up procedure. Washing the organic layer with a mild acid (like 10% citric acid), followed by a mild base (like saturated sodium bicarbonate), and then brine is a standard procedure to remove these impurities.[1]
Q4: What are the optimal storage and handling conditions for DBOP?
DBOP, like other phosphonium-based coupling reagents, should be stored in a cool, dry place, away from moisture and light to prevent degradation. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and humidity. Always consult the safety data sheet (SDS) provided by the supplier for specific storage temperatures and handling precautions.[2][3][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in your DBOP-mediated amide condensation can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Degraded DBOP Reagent | - Use a fresh bottle of DBOP or one that has been properly stored. - Consider purchasing from a reputable supplier and check the certificate of analysis. |
| Insufficient Activation of Carboxylic Acid | - Ensure you are using the correct stoichiometry of DBOP (typically 1.1-1.5 equivalents relative to the carboxylic acid). - Allow for a sufficient pre-activation time (5-15 minutes) after adding DBOP and the base before introducing the amine. |
| Presence of Moisture | - Use anhydrous solvents (e.g., DMF, DCM, THF). - Dry all glassware thoroughly before use. - Handle reagents under an inert atmosphere (nitrogen or argon). |
| Incorrect Base or Stoichiometry | - Use a non-nucleophilic tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). - Typically, 2-3 equivalents of base are required to neutralize the hexafluorophosphate salt and the HOBt byproduct. |
| Sterically Hindered Substrates | - For couplings involving sterically hindered carboxylic acids or amines, the reaction may require longer reaction times or elevated temperatures (e.g., 40-50°C).[5][6][7][8] - Increasing the equivalents of DBOP and base might also improve the yield. |
| Low Nucleophilicity of the Amine | - For electron-deficient or weakly nucleophilic amines, consider using a more potent activating agent or additives. While not standard with DBOP, the principles from other coupling systems suggest that ensuring the amine is not protonated is crucial.[9] |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions and how to mitigate them.
| Side Product/Reaction | Cause | Mitigation Strategy |
| Racemization of Chiral Centers | The activated carboxylic acid can be susceptible to epimerization, especially at the α-carbon of amino acids. | - Perform the reaction at a lower temperature (e.g., 0°C). - Minimize the pre-activation time. - Choose a base that is less likely to promote racemization; some literature suggests that bases like N-methylmorpholine (NMM) can be beneficial in certain systems. |
| Formation of Unreacted Activated Ester | The amine fails to react with the activated carboxylic acid intermediate. | - This can occur with poorly nucleophilic amines. Ensure the amine is not protonated by using sufficient base. - Increase the reaction time or temperature. |
| Hydrolysis of Activated Ester | Trace amounts of water in the reaction mixture can hydrolyze the active ester back to the carboxylic acid. | - Strictly adhere to anhydrous reaction conditions. |
Minimizing Side Reactions
Caption: Strategies to minimize common side reactions.
Experimental Protocols
General Protocol for DBOP-Mediated Amide Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DBOP (1.1-1.2 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Data Presentation
Comparison of Common Amide Coupling Reagents
The following table provides a qualitative comparison of DBOP's presumed characteristics with other common amide coupling reagents based on data for its close analog, BOP, and other phosphonium and uronium salts.[10]
| Reagent | Reagent Type | Relative Reactivity | Racemization Potential | Key Byproducts/Concerns |
| DBOP (presumed) | Phosphonium Salt | High | Low to Moderate | Bis(dimethylamino)phosphonamide |
| BOP | Phosphonium Salt | High | Low to Moderate | Hexamethylphosphoramide (HMPA) - Carcinogenic |
| PyBOP | Phosphonium Salt | High | Low | N-oxide of pyridine, Phosphonamide derivative |
| HBTU | Aminium/Uronium Salt | Very High | Low | Tetramethylurea, Guanidinylation of N-terminus |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Tetramethylurea, Minimal side reactions |
| EDC | Carbodiimide | Moderate | Moderate to High | Dialkylurea (water-soluble) |
Note: The use of BOP has been largely phased out in many labs due to the carcinogenic nature of its HMPA byproduct. DBOP is an alternative that avoids this specific issue.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Stability Chambers and Conditions for Drug Storage | Lab Manager [labmanager.com]
- 4. q1scientific.com [q1scientific.com]
- 5. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)
Welcome to the technical support center for Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of DBOP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBOP) and what are its primary applications?
This compound, also known as DBOP, is a phosphonate-based coupling reagent.[1] It is primarily used in organic synthesis to facilitate the formation of amide bonds, making it a valuable tool in peptide synthesis and the preparation of polyamides.[2] Its unique structure is recognized for enhancing reactivity and stability in these chemical transformations.[1]
Q2: What is the general mechanism of action for DBOP in amide bond formation?
-
Activation of the Carboxylic Acid: DBOP reacts with the carboxyl group of an N-protected amino acid or a carboxylic acid. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The deprotonated carboxylate then attacks the phosphorus atom of DBOP, leading to the formation of a highly reactive acyl-phosphonium intermediate. This intermediate is a good leaving group, thus "activating" the carboxyl group for the subsequent reaction.
-
Nucleophilic Attack by the Amine: The free amino group of a second amino acid or amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This results in the formation of the desired amide (peptide) bond and the release of byproducts.
Q3: What are the expected byproducts of a coupling reaction using DBOP?
Based on the structure of DBOP, the expected byproducts following the amide bond formation are diphenyl phosphonate and 2,3-dihydro-2-thioxo-3-benzoxazole . While direct experimental confirmation is not available in the provided search results, this is the logical outcome of the reaction mechanism. It is important to note that unlike the coupling reagent BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), DBOP is not expected to generate this hazardous compound.[3][4]
Q4: What are the common side reactions observed when using DBOP and similar coupling reagents?
The most significant side reaction in peptide coupling is racemization , particularly when coupling amino acid segments. Racemization is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[5] This occurs when the activated carboxyl group cyclizes to form an oxazolone intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent attack by the amine can then produce a mixture of D and L isomers of the amino acid residue in the peptide chain.
Other potential side reactions include:
-
Hydrolysis of the activated intermediate: If water is present in the reaction mixture, the activated carboxylic acid can be hydrolyzed back to the starting carboxylic acid, leading to lower yields.
-
Incomplete coupling: This can result in deletion sequences in the final peptide product.
-
Side reactions involving amino acid side chains: Certain amino acid side chains may have functional groups that can react with the coupling reagent or the activated intermediate if they are not properly protected.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the coupling reagent or activated intermediate due to moisture. 3. Steric hindrance between the coupling partners. 4. Low reactivity of the amine component. | 1. Ensure the use of a suitable non-nucleophilic base (e.g., TEA, DIPEA) in stoichiometric amounts to facilitate activation. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time or temperature. For highly hindered couplings, consider using a more potent activating agent or a different synthetic strategy. 4. Ensure the amine is not protonated (e.g., as a hydrochloride salt) without the presence of a sufficient amount of base to neutralize it. |
| Presence of diastereomeric impurities (racemization) | 1. Prolonged activation time before the addition of the amine. 2. Use of a strong base. 3. High reaction temperatures. | 1. Add the amine component to the reaction mixture as soon as the activation of the carboxylic acid is complete. 2. Use a weaker base, such as N-methylmorpholine (NMM), if racemization is a significant concern. 3. Perform the coupling reaction at a lower temperature (e.g., 0 °C). |
| Difficulty in purifying the final product | 1. Presence of phosphonate byproducts. 2. Unreacted starting materials. | 1. Diphenyl phosphonate can often be removed by standard chromatographic techniques such as flash column chromatography or preparative HPLC. Aqueous workups may also help in removing some of the more polar byproducts. 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
| Formation of unexpected byproducts | 1. Reaction with unprotected side chains of amino acids. 2. Decomposition of the coupling reagent. | 1. Ensure that all reactive side-chain functional groups are appropriately protected before the coupling reaction. 2. Store DBOP under anhydrous conditions and away from light and heat to prevent decomposition. |
Experimental Protocols
General Protocol for Amide Bond Formation using DBOP
This is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected amino acid (or carboxylic acid) (1.0 eq)
-
Amino acid ester (or amine) (1.0 - 1.2 eq)
-
This compound (DBOP) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid and the amino acid ester in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes.
-
Add DBOP to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Logical Workflow for Troubleshooting Low Yield in DBOP-mediated Coupling
Caption: Troubleshooting workflow for low yield.
Signaling Pathway of DBOP-Mediated Amide Bond Formation
References
Technical Support Center: Purification of Products from Reactions Involving DBOP
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) (DBOP) in their chemical reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a DBOP-mediated coupling reaction?
A1: The primary byproducts in a DBOP-mediated coupling reaction are tris(dimethylamino)phosphine oxide (the phosphinamide corresponding to HMPA) and 1-hydroxybenzotriazole (HOBt), if it is not incorporated into the product. Additionally, unreacted starting materials and side-products from incomplete reactions can also be present.
Q2: Why is the removal of the phosphinamide byproduct a concern?
A2: The phosphinamide byproduct of DBOP is a derivative of hexamethylphosphoramide (HMPA), which is a known carcinogen.[1] Therefore, its complete removal from the final product, especially for pharmaceutical applications, is critical. Safer alternatives to BOP reagents, such as PyBOP, have been developed to avoid the formation of carcinogenic byproducts.[1]
Q3: What are the general solubility properties of DBOP and its byproducts?
A3: DBOP is soluble in organic solvents like methanol, acetone, and dichloromethane, but insoluble in water.[2] The phosphinamide byproduct is generally a polar compound, which can make its separation from polar products challenging. HOBt is soluble in many organic solvents and can be removed with a basic aqueous wash.
Q4: Can I use the same purification strategy for both small molecules and peptides synthesized with DBOP?
A4: While the fundamental principles of purification are the same, the specific strategies often differ. For small molecules, techniques like direct precipitation of byproducts, liquid-liquid extraction, and column chromatography are common. For peptides, especially those synthesized via solid-phase peptide synthesis (SPPS), purification is typically achieved by precipitation of the cleaved peptide followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving DBOP.
Issue 1: Persistent Contamination with the Phosphinamide Byproduct
Symptoms:
-
An unexpected peak in your NMR spectrum, often in the phosphorus NMR or as a complex multiplet in the proton NMR.
-
Mass spectrometry data showing a mass corresponding to tris(dimethylamino)phosphine oxide.
-
The product appears as an oil or sticky solid, even after initial purification attempts.
Possible Causes:
-
The phosphinamide byproduct is highly polar and can have similar solubility to the desired product, making it difficult to separate by standard extraction or chromatography.
-
Inadequate aqueous washes to remove the polar byproduct.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Aqueous Washes | Repeatedly wash the organic layer with water or brine. For highly polar products, this may not be effective. | Simple and quick first step. | May not be sufficient for complete removal, potential for product loss if the product has some water solubility. |
| Precipitation with Metal Salts | Add zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to a solution of the crude product in a suitable solvent (e.g., ethanol, toluene, or dichloromethane). This forms an insoluble complex with the phosphine oxide, which can be removed by filtration. | Can be highly effective for removing the bulk of the phosphinamide byproduct. | The product must be soluble in the chosen solvent, and the metal salt should not interact with the product. |
| Crystallization/Trituration | If the desired product is a solid, crystallization from a suitable solvent system can leave the phosphinamide byproduct in the mother liquor. Alternatively, triturating the crude product with a solvent in which the byproduct is soluble but the product is not (e.g., cold diethyl ether or a hexane/ether mixture) can be effective. | Can lead to a highly pure product. | Finding a suitable solvent system can be challenging and may lead to product loss. |
| Silica Gel Chromatography | A short plug of silica gel can be used to remove the highly polar phosphinamide byproduct. The crude product is dissolved in a minimal amount of solvent and passed through the silica plug, eluting with a non-polar solvent to recover the product while the byproduct remains on the silica. | Effective for non-polar to moderately polar products. | May not be suitable for highly polar products that also strongly adhere to silica. |
Issue 2: Difficulty Removing HOBt
Symptoms:
-
Yellowish or brownish color in the purified product.
-
Mass spectrometry data showing a mass corresponding to HOBt.
Possible Causes:
-
HOBt is acidic and will remain in the organic layer if not removed with a basic wash.
-
Insufficient basic washes during the workup.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Basic Aqueous Wash | Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). | Highly effective for removing acidic impurities like HOBt. | Strong bases may cause hydrolysis of esters or other sensitive functional groups in the product. |
| Solid-supported Scavengers | Use a solid-supported base (e.g., an amine-functionalized resin) to scavenge the HOBt from the reaction mixture. The resin can then be removed by filtration. | Simple workup procedure (filtration). | The cost of the scavenger resin may be a consideration. |
Experimental Protocols
Protocol 1: General Workup for a Small Molecule Synthesis Using DBOP
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or NMP, it is often beneficial to remove it under reduced pressure.
-
Dilution: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with a 5% aqueous solution of lithium chloride (LiCl) to help remove any remaining DMF.
-
Wash with a saturated aqueous solution of NaHCO₃ (2 x) to remove HOBt.
-
Wash with water (1 x).
-
Wash with brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by column chromatography, crystallization, or trituration to remove the phosphinamide byproduct.
Protocol 2: Purification of a Peptide from a DBOP-Mediated Solid-Phase Synthesis
-
Cleavage and Precipitation: After the final coupling and deprotection steps, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/water). Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether several times to remove residual scavengers and byproducts.
-
Lyophilization: Dry the crude peptide pellet under vacuum or by lyophilization.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC column (e.g., C18).
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Fraction Analysis and Lyophilization: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the fractions by analytical RP-HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
General Workflow for DBOP Reaction Purification
Caption: General workflow for the purification of products from DBOP-mediated reactions.
Troubleshooting Logic for Phosphinamide Byproduct Removal
Caption: Decision tree for troubleshooting the removal of phosphinamide byproducts.
References
Optimizing Peptide Coupling with Phosphonium Reagents: A Technical Support Guide
A Note on Reagent Terminology: The information provided in this guide pertains to the well-established peptide coupling reagent BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) . While the query specified "DBOP" with a "bis(dimethylamino)" structure, extensive literature searches did not yield information on a reagent with this specific name and structure. It is highly probable that the intended reagent is the widely used BOP. The protocols and troubleshooting advice herein are based on the established data for BOP and should be adapted with careful optimization for any novel phosphonium reagent.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing peptide coupling reactions using BOP and similar phosphonium-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is BOP reagent and what are its primary advantages in peptide synthesis?
A1: BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a phosphonium-based coupling reagent used to facilitate the formation of amide bonds between amino acids.[1][2] Its main advantages include high coupling efficiency, rapid reaction times, and the suppression of certain side reactions, such as the dehydration of asparagine and glutamine residues.[1][2] It is particularly effective for "difficult" couplings, including those involving sterically hindered amino acids.[2][3]
Q2: What is the most significant drawback of using BOP reagent?
A2: The primary drawback of using BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct.[1][4] HMPA is a known carcinogen, which raises significant safety concerns regarding its handling and disposal.[1][4] This has led to the development of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which does not produce HMPA.[4][5]
Q3: How can I monitor the progress of a BOP-mediated coupling reaction?
A3: The most common method for monitoring coupling reactions in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin test).[2] This test is highly sensitive for the presence of primary amines. A positive result (indicated by an intense blue color) signifies that there are still unreacted N-terminal amine groups, meaning the coupling is incomplete. For coupling to N-terminal proline or other secondary amines, the Kaiser test is not reliable, and alternative methods like the chloranil or isatin test should be used.
Q4: Can I use BOP for coupling N-methylated or other sterically hindered amino acids?
A4: Yes, BOP is known to be effective for sterically hindered couplings where other reagents might be less efficient.[2][3] However, for particularly challenging couplings, such as those involving N-methylated amino acids, more specialized and reactive reagents like PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) may sometimes provide better results.[5] Optimization of reaction conditions, such as temperature and reaction time, is crucial for these difficult couplings.
Q5: What is racemization and how can it be minimized when using BOP?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling, which can lead to the formation of diastereomeric impurities. While BOP generally leads to minimal racemization compared to carbodiimide reagents, the risk is still present.[1] To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) can be included in the reaction mixture.[1][6] Using the minimum effective coupling time and avoiding excessive temperatures can also help minimize racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) | 1. Steric Hindrance: The amino acid being coupled or the N-terminal residue of the peptide is bulky. | 1a. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. 1b. Increase Reaction Time: Extend the coupling time (e.g., from 1 hour to 2 hours or more) and monitor with the Kaiser test. 1c. Elevate Temperature: Gently increase the reaction temperature to 40-50°C. Use this approach with caution as it may increase the risk of racemization. |
| 2. Peptide Aggregation: The growing peptide chain is folding on the solid support, preventing access to the N-terminus. | 2a. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM). 2b. Incorporate Chaotropic Salts: Add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures. | |
| 3. Insufficient Reagent Equivalents: The amount of BOP, amino acid, or base is too low. | 3a. Optimize Stoichiometry: Increase the equivalents of the protected amino acid, BOP, and base. For difficult couplings, 2-3 equivalents may be necessary.[2] | |
| 4. Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not fully removed. | 4a. Confirm Deprotection: Ensure a positive Kaiser test after the deprotection step, confirming the presence of a free amine before coupling. 4b. Extend Deprotection: Increase the deprotection time or perform a second deprotection step. | |
| Racemization Detected in Final Product | 1. Over-activation of the Carboxylic Acid: The activated amino acid is allowed to sit for too long before coupling. | 1a. Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin. |
| 2. Strong Base: The base used is too strong, promoting epimerization. | 2a. Use a Weaker Base: Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA for particularly sensitive amino acids. | |
| 3. Prolonged Reaction at Elevated Temperature: High temperatures increase the rate of racemization. | 3a. Optimize Temperature and Time: If using heat, find the lowest temperature and shortest time necessary for complete coupling. | |
| Side Reactions (e.g., Aspartimide Formation) | 1. Base-catalyzed Cyclization: Particularly with Asp or Asn residues, piperidine used for Fmoc deprotection can catalyze aspartimide formation. | 1a. Modify Deprotection Cocktail: Add HOBt to the piperidine deprotection solution to suppress this side reaction. |
| Guanidinylation of N-terminus | 1. Reaction with Uronium/Aminium Reagents: This is a known side reaction for reagents like HBTU, but less common with phosphonium reagents like BOP. | 1a. Pre-activate Amino Acid: Ensure the amino acid is activated with BOP before adding it to the resin-bound peptide. Phosphonium reagents like BOP are generally preferred over uronium salts to avoid this side reaction. |
Data Presentation: Reagent Stoichiometry
The optimal stoichiometry for a peptide coupling reaction can vary depending on the specific amino acids being coupled and the reaction conditions. The following table provides typical starting points for optimization.
| Reagent | Standard Coupling (Equivalents relative to resin loading) | Difficult/Hindered Coupling (Equivalents relative to resin loading) |
| N-α-Protected Amino Acid | 1.5 - 2.0 | 2.0 - 3.0 |
| BOP Reagent | 1.5 - 2.0 | 2.0 - 3.0 |
| Base (e.g., DIPEA) | 3.0 - 4.0 | 4.0 - 6.0 |
| Additive (e.g., HOBt) | 1.5 - 2.0 (Optional, to suppress racemization) | 2.0 - 3.0 (Recommended) |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Coupling with BOP
This protocol outlines a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
N-α-protected amino acid (2.0 eq)
-
BOP reagent (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group of the resin-bound peptide has been removed and wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-protected amino acid (2.0 eq) and BOP reagent (2.0 eq) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the washed and deprotected resin. Immediately add DIPEA (4.0 eq) to the reaction mixture.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the coupling is complete. If the test is positive (beads turn blue), continue agitation for another hour and re-test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Troubleshooting with a Double Coupling
This protocol should be used if the Kaiser test remains positive after the standard coupling procedure.
Procedure:
-
Initial Coupling and Monitoring: Follow steps 1-5 of the "Standard Solid-Phase Peptide Coupling with BOP" protocol.
-
Positive Kaiser Test: If the Kaiser test result is positive, proceed to the next step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all reagents from the first coupling.
-
Second Coupling: Repeat steps 2-4 of the standard protocol using a fresh solution of activated amino acid.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in step 6 of the standard protocol.
Visualizations
Caption: Standard workflow for BOP-mediated solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
DBOP reagent decomposition and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the decomposition and stability issues associated with the DBOP reagent.
Frequently Asked Questions (FAQs)
Q1: What is DBOP reagent and what are its primary stability concerns?
DBOP, or (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate, is a phosphonium salt-type coupling reagent used in peptide synthesis. Like its analogue BOP, DBOP is sensitive to moisture and light.[1] Exposure to these elements can lead to its degradation, reducing its coupling efficiency and leading to the formation of unwanted byproducts.
Q2: What is the primary hazardous byproduct of DBOP-mediated coupling reactions?
The most significant byproduct of concern is hexamethylphosphoramide (HMPA), which is formed from the phosphonium portion of the reagent during the activation of the carboxylic acid.[2][3] HMPA is a known carcinogen, and its formation is a stoichiometric and unavoidable consequence of using BOP-related reagents.[3] Therefore, appropriate safety precautions and purification methods are critical.
Q3: How should DBOP reagent be properly stored?
To ensure its stability, DBOP reagent should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[4][5][6] It is recommended to store the reagent at refrigerated temperatures (2-8°C).[4][5][6] Before use, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the reagent.[4][5][6]
Q4: How does the stability of DBOP in common peptide synthesis solvents like DMF and NMP compare?
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Possible Cause: Decomposition of the DBOP reagent due to improper storage or handling.
Troubleshooting Steps:
-
Verify Reagent Quality: Assess the purity of the DBOP reagent using the analytical protocols provided below (see Experimental Protocols).
-
Use Fresh Reagent: If the purity is questionable, use a fresh, unopened container of DBOP.
-
Optimize Reaction Conditions: Ensure all solvents and other reagents are anhydrous. Perform the reaction under an inert atmosphere.
-
Consider Alternative Reagents: For particularly sensitive or difficult couplings, consider using a more recently developed and potentially more stable coupling reagent.[1]
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Cause: Formation of degradation products from DBOP or side reactions during peptide synthesis.
Troubleshooting Steps:
-
Identify Potential Byproducts:
-
HMPA: Look for a corresponding mass peak in your mass spectrometry data.
-
Hydrolysis Products: Exposure to moisture can lead to hydrolysis of the phosphonium salt.
-
Peptide-Related Side Reactions: Consider common side reactions in peptide synthesis such as racemization, diketopiperazine formation, or aspartimide formation.[9][10]
-
-
Optimize Purification: Develop a robust purification protocol (e.g., HPLC) to effectively separate the desired peptide from HMPA and other byproducts. Due to its polar nature, HMPA can sometimes be challenging to remove.
-
Analytical Characterization: Use techniques like 31P NMR and LC-MS to characterize the unknown impurities (see Experimental Protocols).
Data Presentation
Table 1: Recommended Storage and Handling of DBOP Reagent
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down potential thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis and oxidation from atmospheric moisture and oxygen.[4][5][6] |
| Light Exposure | Store in an opaque container | To prevent photodegradation. |
| Handling | Allow to warm to room temperature before opening | To prevent condensation of moisture onto the cold reagent.[4][5][6] |
| Solution Preparation | Prepare fresh before use | To minimize decomposition in solution. |
Table 2: Analytical Methods for DBOP Purity and Decomposition Analysis
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantify purity and detect non-volatile decomposition products.[11][12][13][14] | Retention time and peak area of DBOP; appearance of new peaks. |
| 31P NMR | Identify and quantify phosphorus-containing species, including DBOP and its degradation products.[2][3][15][16] | Chemical shift of the phosphonium phosphorus in DBOP; appearance of new signals corresponding to degradation products. |
| LC-MS | Identify the mass of DBOP and its decomposition products.[13] | Mass-to-charge ratio (m/z) of the parent ion and any fragment ions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity of DBOP Reagent by HPLC-UV
This protocol provides a general method that can be adapted to assess the purity of a solid DBOP sample.
Methodology:
-
Standard Preparation: Accurately prepare a standard solution of high-purity DBOP in acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the DBOP sample to be tested in ACN at the same concentration as the standard.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize as needed for good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 214 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of the main DBOP peak to the total area of all peaks.
Protocol 2: General Procedure for Monitoring DBOP Decomposition by 31P NMR
This protocol can be used to monitor the decomposition of DBOP in solution over time.
Methodology:
-
Sample Preparation: Prepare a solution of DBOP in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. If studying hydrolysis, a known amount of D₂O can be added.
-
Internal Standard: Add a known amount of a stable phosphorus-containing internal standard (e.g., triphenyl phosphate) for quantitative analysis.
-
NMR Acquisition:
-
Acquire a 31P NMR spectrum immediately after preparation (t=0).
-
Acquire subsequent spectra at regular intervals (e.g., every hour, day, or week) depending on the expected rate of decomposition.
-
-
Data Analysis:
-
Identify the chemical shift of the intact DBOP.
-
Monitor for the appearance of new peaks, which would indicate the formation of decomposition products.
-
Quantify the decrease in the DBOP signal and the increase in decomposition product signals relative to the internal standard.
-
Mandatory Visualizations
Caption: Workflow for assessing DBOP purity and stability.
References
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOP for Handling and Storage of Raw & Packing Material | Pharmaguideline [pharmaguideline.com]
- 5. SOP for Handling and Storage of Finished Products – SOP Guide for Pharma [pharmasop.in]
- 6. portlandoregon.gov [portlandoregon.gov]
- 7. peptide.com [peptide.com]
- 8. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Racemization in Peptide Synthesis with DBOP
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization when using the coupling reagent DBOP ((Benzotriazol-1-yloxy)diphenylphosphine oxide).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this loss of stereochemical integrity is a critical issue as it can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide and may exhibit altered biological activity or immunogenicity.
Q2: How does DBOP-mediated coupling lead to racemization?
The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activation of the N-protected amino acid's carboxyl group by DBOP increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar and achiral oxazolone ring. Subsequent attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of the desired L-peptide and the undesired D-peptide diastereomer.[1][2]
Q3: Is DBOP known to cause high levels of racemization?
While direct quantitative data for DBOP is limited in recent literature, its precursor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), is known to provide good coupling efficiency with minimal racemization under optimized conditions.[3] However, the extent of racemization with phosphonium reagents like BOP (and by extension, DBOP) is highly sensitive to the reaction conditions, particularly the type and concentration of the base used.[1]
Q4: Which amino acids are most susceptible to racemization?
Histidine and cysteine are particularly prone to racemization during peptide synthesis.[4] Special care and optimized protocols are required when coupling these residues.
Troubleshooting Guide: Avoiding Racemization with DBOP
This guide provides a step-by-step approach to diagnose and mitigate racemization issues when using DBOP.
Problem: Analysis of the crude peptide product by HPLC or LC-MS reveals the presence of a diastereomeric impurity, indicating racemization has occurred.
Step 1: Evaluate the Base
The choice and amount of base are critical factors influencing racemization.
-
Issue: Using a strong, sterically hindered base like diisopropylethylamine (DIEA) in excess can significantly promote racemization.[1]
-
Solution:
-
Reduce Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction.
-
Switch to a Weaker Base: Employ a weaker base such as N-methylmorpholine (NMM) or collidine, which have been shown to reduce the rate of racemization.[5]
-
Step 2: Optimize Reaction Temperature
Higher temperatures can accelerate both the desired coupling reaction and the undesired racemization.
-
Issue: Performing the coupling reaction at elevated temperatures increases the risk of epimerization.[5]
-
Solution: Conduct the coupling at a lower temperature, for example, at 0°C, to slow down the rate of racemization.[5]
Step 3: Consider the Use of Additives
Additives can suppress racemization by forming active esters that are more reactive towards the amine component than towards oxazolone formation.
-
Issue: Coupling with DBOP without an additive may not be sufficient to prevent racemization, especially for sensitive amino acids.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt or HOAt can effectively suppress racemization.[4][6] Copper (II) chloride (CuCl2) in conjunction with HOBt has also been reported to be an effective strategy, particularly in solution-phase synthesis.[4]
Step 4: Review the Solvent Choice
The polarity of the solvent can influence the reaction rates and the stability of intermediates.
-
Issue: Highly polar aprotic solvents like DMF are common but may not always be optimal for minimizing racemization.
-
Solution: While solvent choice is often dictated by solubility and resin swelling, exploring less polar solvents could potentially reduce the rate of racemization.[5]
Quantitative Data on Racemization
While specific data for DBOP is scarce, the following table summarizes racemization levels observed with its precursor BOP and other common coupling reagents under various conditions. This data can serve as a useful benchmark for optimizing your DBOP-mediated couplings.
| Coupling Reagent | Amino Acid/Model System | Base | % Racemization (D-isomer) | Notes and References |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | Excess base significantly increased racemization.[1] |
| PyBOP* | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | DIEA | 3.8% | |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | DIEA | 1.7% | Aminium/uronium salts showed lower racemization than the phosphonium salt.[2] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | DIEA | 1.3% | HOAt-based reagents demonstrate superior suppression of racemization.[2] |
| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | NMM | 0.4% | The weaker base NMM significantly reduced epimerization.[2] |
| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | NMM | 0.6% | |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not Specified | 1.8% | The combination of DIC with Oxyma was effective at minimizing racemization.[7] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not Specified | Negligible | Excellent suppression of racemization for cysteine.[7] |
*PyBOP is often used as a proxy for BOP's performance.
Experimental Protocols
General Protocol for Racemization Analysis by RP-HPLC
This protocol outlines a method for quantifying the level of racemization by separating the desired all-L peptide from its D-L diastereomer.
-
Peptide Synthesis:
-
Synthesize a model dipeptide or tripeptide on a solid support (e.g., Rink Amide resin). A common model involves coupling a racemization-prone N-protected L-amino acid (e.g., Fmoc-His(Trt)-OH) to another L-amino acid on the resin (e.g., H-Leu-Resin).
-
Perform the coupling reaction using DBOP under the desired conditions (e.g., solvent: DMF, base: DIEA or NMM, temperature: 0°C to room temperature, time: 1-3 hours).
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
The desired all-L peptide will elute as the major peak, while the D-L diastereomer will typically elute as a closely resolved peak.
-
-
Quantification:
-
Integrate the peak areas of both the L-L and D-L diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
-
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: Troubleshooting workflow for minimizing racemization with DBOP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DBOP Polycondensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion and other common issues encountered during the polycondensation of 3,9-bis(2,6-diethyl-4-octylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl) (DBOP). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the polymerization of DBOP and other spiro orthocarbonates (SOCs)?
The polymerization of spiro orthocarbonates like DBOP typically proceeds via a cationic ring-opening polymerization.[1][2] This process involves the opening of the spirocyclic rings to form a linear polymer. The reaction is initiated by a cationic species, often a Lewis acid, which attacks an oxygen atom in the SOC monomer. This initial step leads to the formation of a cationic intermediate that propagates by attacking another monomer, extending the polymer chain. The resulting polymer is often a polycarbonate, though the formation of poly(ether-carbonate) structures is also possible depending on the reaction conditions and the specific monomer structure.[1][2]
Q2: What are the key factors that influence the success of a DBOP polycondensation reaction?
Several factors can significantly impact the outcome of a DBOP polycondensation, including:
-
Monomer Purity: The presence of impurities in the DBOP monomer can terminate the polymerization reaction or interfere with the catalyst, leading to low conversion and low molecular weight polymers.[3][4]
-
Catalyst Selection and Concentration: The choice and concentration of the catalyst are critical. Lewis acids such as boron trifluoride etherate (BF₃OEt₂) and stannic chloride (SnCl₄) are commonly used for the polymerization of SOCs.[1][5] The optimal catalyst and its concentration must be determined experimentally.
-
Reaction Temperature and Time: The reaction temperature can influence the rate of polymerization and the potential for side reactions. Higher temperatures may increase the reaction rate but can also lead to degradation or unwanted side reactions.[6] Reaction time is also a critical parameter to optimize for achieving high conversion.
-
Solvent Choice: The polarity of the solvent can affect the polymerization process. Nonpolar solvents are often used for the polymerization of SOCs.[1]
-
Moisture and Air Sensitivity: Cationic polymerizations are often sensitive to moisture and air, which can deactivate the catalyst or terminate the growing polymer chains. Therefore, reactions should be carried out under an inert atmosphere using dry solvents and glassware.
Troubleshooting Guide for Low Conversion
Low monomer conversion is a common issue in DBOP polycondensation. The following guide provides a systematic approach to identifying and resolving the root causes.
Q3: I am observing low conversion in my DBOP polymerization. What are the potential causes and how can I address them?
Low conversion can be attributed to several factors. The troubleshooting workflow below can help you diagnose the issue.
Caption: Troubleshooting workflow for low conversion in DBOP polycondensation.
Issue 1: Monomer Impurity
-
Symptoms: Inconsistent polymerization results, low molecular weight polymer, or complete inhibition of polymerization.
-
Potential Causes:
-
Solutions:
-
Verify Purity: Analyze the DBOP monomer using techniques like NMR, FT-IR, and melting point analysis to confirm its purity and structural integrity.
-
Purify the Monomer: If impurities are detected, purify the monomer using appropriate techniques such as recrystallization or column chromatography. Ensure the purified monomer is thoroughly dried before use.
-
Issue 2: Catalyst/Initiator Problems
-
Symptoms: No polymerization or very slow reaction rate.
-
Potential Causes:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Lewis acids are often sensitive to moisture.
-
Incorrect Catalyst Concentration: Too little catalyst may result in a slow or incomplete reaction, while too much can lead to side reactions or a very rapid, uncontrolled polymerization.[7]
-
-
Solutions:
-
Use Fresh Catalyst: Use a fresh bottle of catalyst or purify the existing catalyst if possible.
-
Optimize Concentration: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions.
-
Issue 3: Suboptimal Reaction Conditions
-
Symptoms: Low yield and/or low molecular weight polymer.
-
Potential Causes:
-
Incorrect Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing monomer or polymer degradation.[6]
-
Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion.
-
-
Solutions:
-
Optimize Temperature: Conduct a series of experiments at different temperatures to determine the optimal condition. Monitor the reaction progress over time.
-
Extend Reaction Time: Increase the reaction time and take aliquots at different time points to determine when the conversion plateaus.
-
Issue 4: Presence of Moisture or Oxygen
-
Symptoms: Poor reproducibility, low conversion, and low molecular weight.
-
Potential Causes:
-
Leaks in the reaction setup.
-
Use of wet solvents or glassware.
-
Inadequate inert atmosphere.
-
-
Solutions:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. Use freshly distilled and dried solvents.
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like argon or nitrogen.
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize the expected qualitative impact of various reaction parameters on DBOP polycondensation based on general principles of spiro orthocarbonate polymerization.
Table 1: Effect of Catalyst Concentration on Polymerization Outcome
| Catalyst Concentration | Monomer Conversion | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) | Potential Side Reactions |
| Low | Low to Moderate | Moderate | Moderate | Incomplete reaction |
| Optimal | High | High | Low | Minimal |
| High | High | Lower | Higher | Increased chain transfer, potential for degradation |
Table 2: Effect of Reaction Temperature on Polymerization Outcome
| Reaction Temperature | Monomer Conversion | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) | Potential Side Reactions |
| Low | Low | Moderate | Low | Slow reaction rate |
| Optimal | High | High | Low | Efficient polymerization |
| High | High (initially) | Lower | Higher | Monomer/polymer degradation, increased side reactions[6] |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis of DBOP Monomer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the DBOP monomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the chemical structure and identify any impurity peaks. Integration of impurity peaks relative to the monomer peaks can provide a semi-quantitative measure of purity.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire an FT-IR spectrum of the solid monomer (e.g., using a KBr pellet or ATR).
-
Confirm the presence of characteristic functional groups of the spiro orthocarbonate. The absence of hydroxyl peaks (around 3200-3500 cm⁻¹) is crucial as it indicates the absence of water or alcohol impurities.
-
-
Melting Point Analysis:
-
Determine the melting point of the monomer. A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[3]
-
Protocol 2: General Procedure for Cationic Ring-Opening Polymerization of DBOP
This protocol should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under vacuum or in a desiccator.
-
Dry the solvent (e.g., dichloromethane or toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Ensure the DBOP monomer is pure and dry.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the DBOP monomer (e.g., 1.0 g).
-
Add the desired amount of dry solvent (e.g., 10 mL) via a dry syringe.
-
Stir the mixture until the monomer is completely dissolved.
-
-
Initiation:
-
At the desired reaction temperature (e.g., 0 °C or room temperature), add the catalyst (e.g., a solution of BF₃OEt₂ in the reaction solvent) dropwise via a syringe.
-
-
Polymerization:
-
Allow the reaction to stir for the desired amount of time (e.g., 24 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
-
Termination and Isolation:
-
Quench the reaction by adding a small amount of a terminating agent (e.g., methanol or a dilute solution of triethylamine in the reaction solvent).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Protocol 3: Polymer Characterization
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[8]
-
Prepare a solution of the polymer in a suitable solvent (e.g., THF or chloroform) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter before injection.
-
Run the analysis using a calibrated GPC/SEC system.
-
-
NMR Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and the absence of residual monomer. The disappearance of the characteristic spirocyclic monomer peaks and the appearance of new peaks corresponding to the linear polycarbonate structure will confirm successful polymerization.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting low molecular weight in DBOP polycondensation.
Caption: Decision tree for troubleshooting low molecular weight in DBOP polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. The synthesis of monomers that expand on polymerization. Synthesis and polymerization of 8,10,19,20‐tetraoxatrispiro[5.2.2.5.2.2]heneicosane | CoLab [colab.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Managing reaction temperature for DBOP carboxyl group activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DBOP (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), also known as DEPBT, for carboxyl group activation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for DBOP-mediated carboxyl group activation?
Standard protocols for DBOP-mediated couplings, in both solid-phase and solution-phase synthesis, typically recommend running the reaction at either room temperature or 0 °C.[1][2] For couplings involving amino acids that are highly susceptible to racemization, cooling the reaction mixture to 0 °C before the addition of DBOP is advised.[1]
Q2: How stable is DBOP at room temperature?
DBOP is an exceedingly stable crystalline reagent with a shelf life of months at room temperature.[2] This high stability minimizes concerns about reagent degradation during storage and under standard reaction conditions.
Q3: Can I heat my DBOP-mediated coupling reaction to increase the rate?
While gently heating can sometimes overcome the activation energy barrier in sluggish coupling reactions, it is generally not recommended for DBOP-mediated couplings without specific optimization and careful monitoring.[3] The standard, effective protocols utilize room temperature or 0 °C.[1][2] Increasing the temperature can elevate the risk of side reactions and racemization of chiral centers.[4][5]
Q4: What are the signs of a suboptimal reaction temperature?
-
Low Yield of Desired Product: This could indicate that the reaction is too slow (if the temperature is too low) or that side reactions are consuming the starting materials or activated intermediate (if the temperature is too high).
-
Formation of Impurities: The appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) can suggest the formation of byproducts, which may be temperature-dependent.
-
Racemization: For chiral carboxylic acids, a loss of stereochemical integrity is a significant concern. While DBOP is known for its remarkable resistance to racemization, elevated temperatures can increase this risk.[2][4]
Q5: How should DBOP be stored?
DBOP should be stored in a cool, dry, and well-ventilated area, with the container tightly closed when not in use. Given its stability, storage at room temperature is acceptable.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low, leading to slow kinetics. | 1. Ensure the reaction is running at the recommended room temperature. 2. If starting at 0 °C for racemization-prone substrates, allow the reaction to slowly warm to room temperature and monitor progress.[6] 3. Increase the reaction time before considering temperature changes. |
| Activated intermediate is unstable at the reaction temperature (less likely with DBOP but possible). | 1. If running at room temperature, try performing the reaction at 0 °C, especially if the activated species is suspected to be labile.[3] | |
| Presence of Unreacted Starting Materials | Incomplete reaction due to insufficient activation energy. | 1. Confirm the reaction has been stirred for an adequate time (typically 1-2 hours for solid-phase and potentially longer for solution-phase).[1] 2. Before increasing the temperature, ensure stoichiometry of reagents and base is correct. |
| Significant Racemization of the Product | The reaction temperature is too high, promoting epimerization. | 1. Immediately reduce the reaction temperature. For sensitive substrates, conduct the entire reaction at 0 °C.[1] 2. Use a non-nucleophilic base and ensure the correct stoichiometry is used, as excess base can also contribute to racemization, a problem potentially exacerbated by higher temperatures.[3] |
| Formation of Unknown Byproducts | Temperature-induced side reactions or decomposition of reagents/products. | 1. Lower the reaction temperature to 0 °C to see if the side product formation is diminished. 2. Analyze the byproducts to understand their origin, which can provide clues about the undesirable reaction pathway. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Coupling with DBOP (DEPBT)
This protocol outlines a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (1.5 equivalents based on resin substitution)
-
DBOP (DEPBT) (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DMF or DCM (approximately 10 mL per gram of resin).
-
In a separate vessel, dissolve the N-α-protected amino acid in the reaction solvent.
-
Add the dissolved amino acid to the resin suspension.
-
Add the base (DIPEA or Et3N) to the resin mixture.
-
Add DBOP (DEPBT) to the reaction mixture.
-
Shake the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a suitable test (e.g., Kaiser test).
-
Once the reaction is complete, filter the resin.
-
Wash the resin three times with DMF, followed by three times with DCM.[1]
Protocol 2: Solution-Phase Coupling with DBOP (DEPBT) for Racemization-Prone Substrates
This protocol is adapted for substrates that are sensitive to racemization.
Materials:
-
N-protected amino acid (1 equivalent)
-
Amino acid ester (1 equivalent)
-
DBOP (DEPBT) (1.1–1.2 equivalents)
-
Sodium Carbonate or a non-nucleophilic base like DIPEA (2 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected amino acid and the amino acid ester in THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base to the cooled mixture.
-
Add DBOP (DEPBT) to the reaction.
-
Stir the reaction at 0 °C for 1 to 2 hours, then allow it to warm to room temperature while monitoring completion (e.g., by TLC or LC-MS).
-
Upon completion, filter any solids.
-
Work up the reaction mixture as appropriate for the specific substrates to isolate the crude product.[1][6]
Visualizations
Troubleshooting Workflow for DBOP Reaction Temperature
Caption: A logical workflow for troubleshooting common issues in DBOP-mediated coupling reactions, with a focus on temperature-related solutions.
References
Removal of phosphonate byproducts after DBOP coupling
This guide provides troubleshooting advice and frequently asked questions regarding the removal of phosphonate byproducts generated during (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (DBOP) mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of a DBOP coupling reaction and why is it difficult to remove?
The primary byproduct of a DBOP-mediated coupling reaction is tris(dimethylamino)phosphine oxide. This compound is highly polar and often exhibits high solubility in both aqueous and organic solvents, complicating its removal through standard extraction procedures. Its persistence can interfere with downstream applications and complicate the purification of the desired product.
Q2: I see a persistent spot on my TLC/peak in my LCMS that I suspect is the DBOP byproduct. How can I confirm its identity?
You can often identify the byproduct by its characteristic mass-to-charge ratio (m/z) in mass spectrometry. The expected byproduct, tris(dimethylamino)phosphine oxide, has a molecular weight of 179.22 g/mol . Therefore, you should look for a peak corresponding to [M+H]⁺ at approximately 180.23 m/z. Additionally, its high polarity means it will typically have a low retention factor (Rf) on normal-phase thin-layer chromatography (TLC) plates.
Q3: Are there alternative coupling reagents that avoid phosphonate byproduct formation?
Yes, several classes of coupling reagents can be used to avoid phosphonate-based byproducts. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) generate urea byproducts. While these can also be challenging to remove, their removal strategies are well-established. Another class includes uronium/aminium-based reagents like HATU or HBTU, which generate tetramethylurea as a byproduct. The choice of reagent will depend on the specific substrates and reaction conditions.
Troubleshooting Guide: Phosphonate Byproduct Removal
This section provides detailed protocols and troubleshooting for common issues encountered when removing tris(dimethylamino)phosphine oxide from reaction mixtures.
Issue 1: Standard aqueous workup is ineffective at removing the byproduct.
A simple water or brine wash is often insufficient due to the high water solubility of the phosphonate byproduct, which can also be retained in the organic layer.
An acidic wash protonates the basic dimethylamino groups of the byproduct, increasing its solubility in the aqueous phase. This method is particularly effective.
Detailed Protocol:
-
Quenching: After the reaction is deemed complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction was run under acidic conditions, or water).
-
Solvent Addition: Dilute the mixture with an organic solvent in which your desired product is soluble but immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (Step 3 & 4) two to three more times. The phosphonate byproduct is now protonated and extracted into the combined aqueous layers.
-
Neutralization and Final Washes: Wash the remaining organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the crude product.
Troubleshooting Tips:
-
Product is acid-sensitive: If your product is unstable in strong acid, consider using a milder acidic solution, such as 10% citric acid or saturated ammonium chloride (NH₄Cl).
-
Emulsion formation: If an emulsion forms during extraction, add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent its formation.
-
Byproduct still present: If a significant amount of the byproduct remains after 3-4 washes, the organic solvent may be too polar. If possible, switch to a less polar solvent like diethyl ether for the extraction.
Issue 2: The desired product is also highly polar, making chromatographic separation difficult.
When the product and the phosphonate byproduct have similar polarities, they co-elute during silica gel chromatography.
Solid-phase extraction using a scavenger resin, such as an acidic ion-exchange resin (e.g., Dowex® 50WX8), can selectively bind the basic byproduct.
Detailed Protocol:
-
Resin Preparation: Swell the acidic resin in the solvent that will be used for purification (e.g., DCM or methanol) for at least 30 minutes.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of the chosen solvent.
-
Batch Method: Add the prepared resin (typically 3-5 equivalents relative to the DBOP used) to the solution of the crude product. Stir the slurry at room temperature for 2-4 hours.
-
Filtration: Filter the mixture to remove the resin. The resin, now bound to the phosphonate byproduct, is discarded.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Tips:
-
Product binds to resin: If your product contains a basic functional group, it may also bind to the acidic resin, leading to low recovery. In this case, a basic scavenger resin could be used if the byproduct is acidic, or an alternative purification method should be chosen.
-
Incomplete removal: If the byproduct is not fully removed, increase the amount of resin used or increase the stirring time. A column-based approach, where the crude mixture is passed through a cartridge packed with the scavenger resin, may also be more effective.
Method Comparison
The following table summarizes the effectiveness of different purification strategies for the removal of tris(dimethylamino)phosphine oxide. The efficiency can vary based on the specific properties of the desired product.
| Purification Method | Typical Byproduct Removal | Advantages | Disadvantages |
| Aqueous Wash (1M HCl) | >95% after 3-4 washes | Simple, inexpensive, scalable. | Not suitable for acid-labile products; can lead to emulsions. |
| Scavenger Resin | >98% | High selectivity; good for polar products; simple filtration workup. | Resin cost; not suitable if product is also basic. |
| Silica Gel Chromatography | Variable (50-90%) | Can remove other impurities simultaneously. | Often results in co-elution; requires large solvent volumes. |
DBOP Coupling Mechanism
Understanding the reaction mechanism helps in identifying the source of the byproduct. The DBOP reagent activates the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. This process releases the stable tris(dimethylamino)phosphine oxide byproduct.
// Nodes CarboxylicAcid [label="R-COOH\n(Carboxylic Acid)"]; DBOP [label="DBOP"]; ActivatedEster [label="Activated Ester Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Tris(dimethylamino)phosphine oxide\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH2\n(Amine)"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt [label="HOBt"];
// Edges CarboxylicAcid -> ActivatedEster; DBOP -> ActivatedEster [label="+"]; ActivatedEster -> Byproduct [label="-"]; ActivatedEster -> Amide; Amine -> Amide [label="+"]; Amide -> HOBt [label="-"]; } .dot Caption: Simplified mechanism of DBOP-mediated amide coupling.
Technical Support Center: DBOP Reaction Protocols
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is DBOP and what is its primary application?
A1: DBOP, or this compound, is a phosphonium-type coupling reagent. Its primary application is to facilitate the formation of amide bonds between a carboxylic acid and an amine, a crucial step in peptide synthesis and the creation of other amide-containing molecules. It is known for its high reactivity and ability to promote efficient coupling, often with minimal racemization when used under appropriate conditions.[1][2]
Q2: What are the main byproducts of a DBOP-mediated coupling reaction?
A2: The principal byproducts generated during a DBOP-mediated coupling are diphenyl phosphonate and 2-mercaptobenzoxazole (or its tautomeric form, 2(3H)-benzoxazolethione). These byproducts are derived from the consumption of the DBOP reagent as it activates the carboxylic acid. Proper workup and purification procedures are essential for their complete removal from the final product.
Q3: What are the recommended solvents for a DBOP coupling reaction?
A3: DBOP is typically used in polar aprotic solvents. The most common choices are N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP).[3] Dichloromethane (DCM) can also be used. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature. It is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of DBOP and reduce coupling efficiency.[4]
Q4: How can I minimize racemization during a DBOP coupling reaction?
A4: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis.[1] To minimize racemization when using DBOP:
-
Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the reaction mixture. These additives form active esters that are less prone to racemization.[1]
-
Base Selection: Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[1]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with DBOP before adding the amine component.[1]
Q5: How do I quench a DBOP reaction?
A5: Once the reaction is complete, as monitored by techniques like TLC or LC-MS, it should be quenched to stop further reaction and neutralize any remaining reactive species. A common method is to dilute the reaction mixture with an organic solvent and wash it with an aqueous solution. A mild aqueous acid (e.g., 1M HCl or 10% citric acid) can be used to neutralize the base and protonate any remaining amine. This is typically followed by a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproducts and any excess carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Coupling Reagent: DBOP may have degraded due to moisture.[4]2. Incomplete Reaction: Insufficient reaction time or temperature.3. Steric Hindrance: Coupling of bulky or sterically hindered amino acids or substrates can be slow.[1]4. Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent. | 1. Use a fresh bottle of DBOP or ensure it has been stored under anhydrous conditions. Perform a small-scale test reaction to confirm reagent activity.[4]2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time or slightly increase the temperature if necessary.3. For sterically hindered couplings, consider using a more powerful coupling reagent like HATU or PyAOP.[1] Increasing the reaction time or temperature may also be beneficial.[1]4. Try a different solvent system, such as NMP or a mixture of DMF/DCM, to improve solubility.[5] |
| Presence of Side Products | 1. Racemization: Loss of stereochemical purity.[1][5]2. Guanidinylation (if using uronium-based reagents, not typically with DBOP): A side reaction of the amine with the coupling reagent.[6]3. Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, leading to cleavage from the resin in solid-phase synthesis.[5] | 1. Implement strategies to minimize racemization as outlined in FAQ A4. Use additives like HOAt, a weaker base like NMM, and lower the reaction temperature.[1]2. This is less of a concern with phosphonium-based reagents like DBOP compared to uronium-based reagents.[7]3. If proline is the second amino acid, this is more likely. Consider coupling the second and third amino acids as a dipeptide unit to avoid the problematic dipeptide-resin intermediate.[5] |
| Difficulty in Product Purification | 1. Persistent DBOP Byproducts: Diphenyl phosphonate and/or 2-mercaptobenzoxazole are present in the purified product.2. Solvent Removal Issues: Difficulty in removing high-boiling point solvents like DMF or NMP.[8]3. Product is Water-Soluble: The desired amide product is partitioning into the aqueous layer during extraction. | 1. Diphenyl Phosphonate: This byproduct can sometimes be removed by repeated aqueous washes, particularly with a mild base like NaHCO3. If it persists, it can often be separated by silica gel chromatography. In some cases, hydrolysis to the phosphonic acid followed by an acidic wash can be effective if the product is stable to these conditions.[9]2-Mercaptobenzoxazole: This byproduct is acidic and can be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH or saturated NaHCO3).2. For DMF/NMP removal, dilute the reaction mixture with a large volume of water and extract with a less polar solvent like diethyl ether or ethyl acetate. Wash the organic layer multiple times with brine (saturated NaCl solution) to draw the polar solvent into the aqueous phase.[8][10]3. If the product is highly polar, minimize the number of aqueous washes. Back-extract the aqueous layers with an organic solvent. If the product is very water-soluble, consider alternative purification methods like reverse-phase chromatography or precipitation/crystallization. |
Experimental Protocols
Protocol 1: General Procedure for DBOP-Mediated Amide Coupling in Solution
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and a suitable base such as triethylamine (1.0-1.2 equivalents) in anhydrous N-methyl-2-pyrrolidinone (NMP).[3]
-
Activation: Add DBOP (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Workup and Extraction:
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to remove the phosphonate and benzoxazole byproducts.
Visualizations
Experimental Workflow for DBOP Coupling
Caption: General workflow for a DBOP-mediated amide coupling reaction.
Troubleshooting Flowchart for Low Yield in DBOP Reactions
Caption: Troubleshooting flowchart for low product yield in DBOP reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bachem.com [bachem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Amide Bond Formation: DBOP (DEPBT) vs. DCC
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics. The choice of coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of two prominent coupling reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DBOP, more commonly known by its acronym DEPBT) and N,N'-Dicyclohexylcarbodiimide (DCC).
At a Glance: Key Differences
| Feature | DBOP (DEPBT) | DCC |
| Efficiency | High to excellent yields reported.[1] | Generally good yields (70-90%).[2] |
| Racemization | Remarkably resistant to racemization.[1][3][4][5] | Prone to racemization, often requiring additives.[6][7] |
| Byproducts | Diethyl phosphite and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt). | Insoluble N,N'-dicyclohexylurea (DCU).[6] |
| Work-up | Generally straightforward. | Complicated by the precipitation of DCU.[6] |
| Handling | Stable, crystalline solid with a long shelf life. | Moisture-sensitive and a known sensitizer.[8] |
| Cost | Generally more expensive. | Relatively low cost. |
Data Presentation: A Quantitative Comparison
While direct side-by-side comparisons of yields and reaction times for the formation of simple linear amides are not abundant in the literature, data from cyclization reactions, which are often more challenging, can provide valuable insights into the relative efficiency of these reagents.
| Coupling Reaction | Reagent | Yield (%) | Reference |
| Cyclization of H–Pro–Tyr–Leu–Ala–Gly–OH | DEPBT | 54 | [1] |
| BOP | 35 | [1] | |
| HBTU | 40 | [1] | |
| DPPA | 52 | [1] | |
| EDC | 25 | [1] | |
| DCC | 15 | [1] | |
| Cyclization of H–Ala–Tyr–Leu–Ala–Gly–OH | DEPBT | 52 | [1] |
Note: The data presented above is for cyclization reactions and may not be directly representative of all amide bond formation reactions. However, it strongly suggests the superior efficiency of DEPBT in this context.
In-Depth Analysis
Efficiency and Reaction Kinetics
Both DEPBT and DCC are effective reagents for amide bond formation. DCC has a long history of use and is known to provide good to excellent yields, typically in the range of 70-90%.[2] However, the efficiency of DCC can be hampered by the formation of an insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can precipitate during the reaction and complicate purification.[6]
DEPBT is reported to be a highly efficient coupling reagent, often providing high yields.[3] The byproducts of the DEPBT-mediated reaction, diethyl phosphite and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), are generally soluble in common organic solvents, facilitating a more straightforward work-up. The quantitative data from cyclization studies, where DEPBT significantly outperformed DCC, underscores its potential for higher efficiency, especially in more challenging syntheses.[1]
Racemization: The Critical Differentiator
A significant drawback of DCC is its propensity to cause racemization of the activated amino acid, which can be a major issue in peptide synthesis where stereochemical purity is paramount.[6][7] This occurs through the formation of a symmetric anhydride or an oxazolone intermediate. To suppress racemization, DCC is often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt).[6]
In stark contrast, DEPBT is renowned for its remarkable resistance to racemization.[1][3][4][5] This is a key advantage, particularly when coupling sensitive amino acids or in the synthesis of chiral drug candidates where maintaining enantiomeric purity is critical. Studies have shown that even with extended reaction times, very little racemization is observed with DEPBT.[1] This inherent resistance to racemization often eliminates the need for additional racemization-suppressing additives.
Mechanism of Action
The differing performance of DEPBT and DCC can be attributed to their distinct mechanisms of action.
DCC: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. However, the O-acylisourea is also susceptible to attack by another molecule of the carboxylic acid to form a symmetric anhydride, or it can rearrange to form an unreactive N-acylurea, both of which can lead to side products and lower yields. The formation of an oxazolone from the activated amino acid is the primary pathway for racemization.
DEPBT: The proposed mechanism for DEPBT involves the initial reaction with the carboxylate to form a transient intermediate that rearranges to produce a highly activated and stable 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) ester. This active ester then readily reacts with the amine to form the desired amide with a low propensity for racemization.[1]
Experimental Protocols
Amide Bond Formation using DBOP (DEPBT) - Solution Phase
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
DEPBT (1.1 - 1.2 eq)
-
Tertiary base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)) (2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the carboxylic acid and amine in the anhydrous solvent.
-
Add the tertiary base to the solution.
-
Add DEPBT to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by chromatography.
Amide Bond Formation using DCC
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.1 eq)
-
DCC (1.1 eq)
-
(Optional) HOBt (1.1 eq) to suppress racemization
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)
Procedure:
-
Dissolve the carboxylic acid and HOBt (if used) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the anhydrous solvent dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes, then add the amine.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring for completion.
-
Upon completion, filter the precipitated N,N'-dicyclohexylurea (DCU).
-
The filtrate can then be washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and concentration. The crude product is then purified, typically by chromatography.
Visualizing the Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the general mechanisms of amide bond formation using DEPBT and DCC.
Caption: DEPBT-mediated amide bond formation pathway.
Caption: DCC-mediated amide bond formation and potential side reactions.
Conclusion
The choice between DBOP (DEPBT) and DCC for amide bond formation involves a trade-off between cost, efficiency, and the critical need to maintain stereochemical integrity.
-
DCC remains a widely used, cost-effective reagent for routine amide synthesis. However, its use is associated with the formation of an insoluble byproduct that can complicate purification and a significant risk of racemization, often necessitating the use of additives.
-
DBOP (DEPBT) has emerged as a superior reagent, particularly for applications where minimizing racemization is paramount, such as in peptide synthesis and the development of chiral pharmaceuticals. Its high efficiency, cleaner reaction profile due to soluble byproducts, and remarkable resistance to racemization often justify its higher cost.
For researchers and drug development professionals engaged in the synthesis of complex, chiral molecules, DEPBT represents a more reliable and efficient choice for amide bond formation, ensuring the production of high-purity products with preserved stereochemical integrity.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
A Comparative Guide to BOP and Other Phosphonium-Based Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in peptide synthesis, directly influencing the yield, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of the performance of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), a foundational phosphonium-based coupling reagent, with its prominent alternatives. This analysis is supported by experimental data to facilitate an informed choice of reagent for specific synthetic needs. It is important to note that the reagent "DBOP" as specified in the query does not correspond to a commonly known phosphonium-based coupling reagent in the scientific literature. Therefore, this guide will focus on the well-established BOP reagent and its comparison with other widely used phosphonium and aminium/uronium salt-based coupling reagents.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. This section compares BOP with its safer phosphonium-based successor, PyBOP, and commonly used aminium/uronium salt-based reagents like HBTU, HATU, and COMU.
Key Performance Indicators:
-
Coupling Efficiency and Speed: Both BOP and its alternatives are highly efficient reagents, promoting rapid peptide bond formation, often within minutes to an hour.[1][2] HATU is generally considered one of the fastest and most efficient coupling reagents, particularly for challenging syntheses involving sterically hindered amino acids.[2][3]
-
Racemization: Minimizing racemization is crucial for the biological activity of the synthesized peptide. BOP and its alternatives are effective at suppressing racemization.[1][4] Reagents like HATU, which are based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive, are reported to be superior in preventing racemization compared to those based on 1-hydroxybenzotriazole (HOBt).[2][5]
-
Safety and Byproducts: A major drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][6] This has led to the development of safer alternatives like PyBOP, which generates a less hazardous tris(pyrrolidino)phosphine oxide byproduct.[4][7] Uronium/aminium-based reagents like HBTU, HATU, and COMU also offer a better safety profile compared to BOP.[4]
-
Side Reactions: Besides racemization, other side reactions can occur during peptide synthesis. For instance, uronium/aminium reagents like HBTU and HATU can cause guanidinylation of the N-terminal amine if used in excess, a side reaction not observed with phosphonium reagents like BOP and PyBOP.[3]
Quantitative Data Summary
The following tables summarize available quantitative data on the performance of various coupling reagents. It's important to note that direct side-by-side comparisons under identical conditions are not always available in the literature, and performance can be sequence-dependent.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Purity (%) | Reference(s) |
| PyBOP | ~70-83 | [8] |
| HBTU | ~70-83 | [8] |
| HATU | ~70-83 | [8] |
| HCTU | ~70-83 | [8] |
Note: In the referenced study, HATU and HCTU showed the highest purity, with PyBOP and HBTU being comparable.[8]
Table 2: Comparison of Coupling Efficiency and Racemization for a Difficult Coupling
| Coupling Reagent | Coupling Efficiency | Racemization (%) | Reference(s) |
| BOP | High | Low | [1][9] |
| PyBOP | High | Low | [2][7] |
| HBTU | High | Low | [2][4] |
| HATU | Very High | Very Low | [2][3] |
| COMU | Very High | Very Low | [2][10] |
Note: This table provides a qualitative summary based on multiple sources. Quantitative values for racemization are highly dependent on the specific amino acids being coupled.
Mechanism of Action
The fundamental role of phosphonium and uronium/aminium salt-based coupling reagents is to activate the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.
Caption: General mechanism of peptide bond formation using coupling reagents.
Experimental Protocols
Detailed methodologies are essential for the successful application of these coupling reagents. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Protocol 1: Manual Fmoc-SPPS using BOP Reagent
This protocol outlines a single coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin substitution) in DMF.
-
Add the amino acid solution to the deprotected resin.
-
Add the BOP reagent (2.0 equivalents) as a 1.0 M solution in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).
-
To further suppress racemization, 2.0 equivalents of a 0.5 M 1-hydroxybenzotriazole (HOBt) solution in DMF can be added.[1]
-
Agitate the reaction mixture for 10-60 minutes at room temperature.[1]
-
Monitor the reaction for completion using a qualitative test (e.g., a negative Kaiser test).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times).
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[1]
Protocol 2: Automated Fmoc-SPPS using HBTU/HATU
This protocol outlines a single coupling cycle on an automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10-15 min cycles). Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), HBTU or HATU (2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Deliver the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Wash the resin with DMF and then DCM, and dry under vacuum. Add a cleavage cocktail to the resin.[11]
Caption: A simplified workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice of coupling reagent in peptide synthesis is a critical decision that balances efficiency, safety, and cost. While BOP has historically been a reliable and effective reagent, the significant safety concerns associated with its carcinogenic byproduct, HMPA, have led to the development and widespread adoption of safer and often more efficient alternatives.[4][9]
For most standard applications, PyBOP offers a comparable performance to BOP without the hazardous byproduct.[7] For more challenging syntheses, particularly those involving sterically hindered amino acids or sequences prone to racemization, uronium/aminium reagents like HATU and COMU are often the preferred choice due to their superior reactivity and ability to minimize side reactions.[2][3] The selection of the optimal coupling reagent should always be guided by the specific requirements of the target peptide, with careful consideration of the chemical properties of the amino acids involved, the desired scale of the synthesis, and a commitment to laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Phosphonium-Based Coupling Reagents: PyBOP vs. its Predecessor, BOP, for the Synthesis of Difficult Peptide Sequences
For researchers, scientists, and drug development professionals, the efficient synthesis of peptides, particularly those with challenging sequences, is a critical aspect of their work. The choice of coupling reagent can significantly impact the yield, purity, and overall success of peptide synthesis. While a multitude of coupling reagents are available, phosphonium salts have proven to be highly effective. This guide provides a detailed comparison of two prominent phosphonium-based coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its historical predecessor, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Initially, a comparison between Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP) and PyBOP was intended. However, a thorough review of the scientific literature reveals that DBOP is not a commonly employed reagent in modern peptide synthesis, with limited available data on its performance, particularly for difficult sequences. In contrast, the comparison between BOP and its direct, safer alternative, PyBOP, is well-documented and offers valuable insights for synthetic chemists.
Understanding Difficult Peptide Sequences
"Difficult peptide sequences" are those that are prone to incomplete coupling reactions and side reactions during solid-phase peptide synthesis (SPPS). These challenges often arise from:
-
Steric Hindrance: Bulky amino acid side chains can physically obstruct the approach of the incoming activated amino acid.
-
Aggregation: Hydrophobic sequences can aggregate on the solid support, leading to poor solvation and reduced accessibility of the N-terminus of the growing peptide chain.
-
Secondary Structure Formation: The peptide chain can adopt stable secondary structures, such as β-sheets, on the resin, which can hinder subsequent coupling steps.
-
Racemization: Certain amino acids are more susceptible to losing their stereochemical integrity during the activation step, leading to the formation of undesirable diastereomers.
Head-to-Head Comparison: PyBOP vs. BOP
PyBOP was developed as a direct replacement for BOP to address a major safety concern associated with the latter. The following table summarizes the key differences in their performance and characteristics.
| Feature | PyBOP | BOP |
| Coupling Efficiency | High, comparable or superior to BOP, especially in challenging couplings.[1] | High, effective for many standard peptide couplings.[2] |
| Racemization | Lower tendency for racemization compared to BOP.[1] | Generally low, but can be a concern, especially with excess base. |
| Byproduct Toxicity | Byproducts are significantly less toxic and easier to handle. | Produces hexamethylphosphoramide (HMPA), a known carcinogen.[1] |
| Safety Profile | Considered a much safer alternative to BOP.[1] | Poses significant health risks and requires stringent handling and disposal procedures. |
| Applications | Widely used in both solid-phase and solution-phase peptide synthesis, particularly for difficult sequences and when safety is a priority. | Historically used in both solid-phase and solution-phase peptide synthesis, but its use has largely been phased out due to safety concerns. |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS) of a Difficult Sequence
The following is a general protocol for the manual Fmoc-based solid-phase peptide synthesis of a hypothetical difficult sequence, such as one containing consecutive sterically hindered and hydrophobic residues (e.g., H-Val-Val-Ile-Ile-Ala-Gly-Resin).
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
PyBOP or BOP
-
1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
SPPS Workflow Diagram
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine and byproducts.
-
Amino Acid Coupling (using PyBOP or BOP):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and PyBOP or BOP (3 equivalents) in DMF. HOBt (3 equivalents) can be added to the mixture.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Carboxyl Group Activation
Both PyBOP and BOP function by activating the carboxylic acid of an N-protected amino acid to form a reactive intermediate that is susceptible to nucleophilic attack by the free amine of the growing peptide chain.
References
The Superiority of BOP: A Data-Driven Comparison with Traditional Condensing Agents in Peptide Synthesis
For researchers, scientists, and drug development professionals striving for optimal efficiency and purity in peptide synthesis, the choice of condensing agent is a critical decision. This guide provides an objective, data-driven comparison of the phosphonium-based reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), with traditional carbodiimide condensing agents, primarily dicyclohexylcarbodiimide (DCC) often used in conjunction with 1-hydroxybenzotriazole (HOBt). Through a detailed examination of experimental data, reaction mechanisms, and protocols, this guide will illuminate the distinct advantages of employing BOP in modern peptide synthesis.
The formation of a peptide bond, the amide linkage between amino acids, is the cornerstone of peptide synthesis. This process requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. While traditional condensing agents like DCC have been instrumental in the advancement of peptide chemistry, they are often beset by challenges such as slow reaction kinetics, incomplete reactions, and the prevalence of side reactions, most notably racemization. The introduction of BOP reagent has addressed many of these limitations, offering a more robust and efficient alternative.
Quantitative Performance: BOP vs. Traditional Agents
Experimental evidence consistently demonstrates the superior performance of BOP in terms of reaction efficiency, product purity, and the suppression of undesirable side reactions. A key advantage of BOP is its ability to drive reactions to completion with single couplings, even for complex or "difficult" peptide sequences, whereas traditional methods often necessitate multiple coupling steps to achieve comparable results.[1][2]
One illustrative example is the synthesis of the 29-amino acid peptide [Ala15]-GRF(1-29)-NH2. A comparative study revealed that using BOP with single coupling cycles resulted in superior yields compared to the use of DCC which required multiple couplings to achieve a comparable, albeit lower, yield. The purity of the peptide synthesized using BOP was comparable to that obtained with the multi-coupling DCC method, highlighting the efficiency of BOP in achieving a high-quality product in less time and with fewer steps.[1][2]
| Performance Metric | BOP Reagent | Traditional Condensing Agents (DCC/HOBt) |
| Yield | Superior yields with single couplings, even for complex peptides like [Ala15]-GRF(1-29)-NH2.[1][2] | Often requires multiple couplings to achieve acceptable yields, resulting in lower overall efficiency.[1][2] |
| Purity | High purity, comparable to multi-coupling traditional methods.[1][2] | Purity can be compromised by side reactions and incomplete couplings. |
| Racemization | Minimal racemization due to rapid reaction kinetics.[3][4][5] | Higher risk of racemization, although the addition of HOBt helps to suppress it.[3][5] |
| Reaction Time | Rapid coupling reactions, often complete within minutes.[6] | Slower reaction kinetics, often requiring longer reaction times.[1] |
| Side Reactions | Effectively suppresses the dehydration of asparagine and glutamine residues.[6] | Prone to side reactions, including the dehydration of Asn and Gln, and the formation of N-acylurea.[6] |
| Byproduct Solubility | Byproducts are generally soluble and easily removed by washing.[3][5] | The dicyclohexylurea (DCU) byproduct of DCC is insoluble and can complicate purification.[3][5] |
Delving into the Mechanism: Why BOP Excels
The advantages of BOP can be attributed to its distinct mechanism of action compared to traditional carbodiimide-based methods.
BOP Reaction Pathway
BOP-mediated coupling proceeds through the formation of a highly reactive acyloxyphosphonium salt intermediate. This intermediate rapidly reacts with the amine component to form the desired peptide bond. The reaction is swift and efficient, minimizing the time the activated amino acid is susceptible to side reactions like racemization.[3]
Traditional Condensing Agent (DCC/HOBt) Pathway
In the DCC/HOBt method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to form an unreactive N-acylurea, terminating the peptide chain growth. The addition of HOBt mitigates this by converting the O-acylisourea into a more stable, yet still reactive, HOBt-ester, which then reacts with the amine. While effective, this two-step process is inherently slower and provides more opportunity for side reactions.[3]
Experimental Protocols
The following are generalized protocols for solution-phase peptide synthesis using BOP and DCC/HOBt.
BOP Reagent Protocol
This protocol outlines the general steps for a peptide coupling reaction using the BOP reagent.
Materials:
-
N-protected amino acid
-
Amine component (amino acid ester or peptide)
-
BOP reagent
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and the amine component (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the tertiary base (2.5 equivalents) to the mixture.
-
Add the BOP reagent (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude peptide using an appropriate chromatographic technique.
DCC/HOBt Protocol
This protocol outlines the general steps for a peptide coupling reaction using DCC and HOBt.
Materials:
-
N-protected amino acid
-
Amine component (amino acid ester or peptide)
-
DCC
-
HOBt
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent), the amine component (1 equivalent), and HOBt (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the anhydrous solvent to the mixture.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Perform an aqueous workup of the filtrate.
-
Purify the crude peptide using an appropriate chromatographic technique.
Conclusion
The data and mechanistic insights clearly indicate that BOP offers significant advantages over traditional condensing agents like DCC/HOBt in peptide synthesis. Its superior efficiency, faster reaction times, and ability to minimize side reactions, particularly racemization, make it an invaluable tool for the synthesis of a wide range of peptides, from simple sequences to more complex and sterically hindered molecules. While the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) from BOP necessitates careful handling and purification, the development of safer, related phosphonium salt reagents like PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) provides a viable alternative with similar efficacy.[6] For researchers aiming for high-purity, stereochemically defined peptides, especially in challenging synthetic routes, BOP and its derivatives represent a superior choice over traditional condensing agents.
References
- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
A Comparative Guide to Activating Agents for Polyamide Synthesis: A Yield-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of polyamides, a cornerstone of materials science and therapeutic development, is critically dependent on the choice of activating agent. These reagents facilitate the formation of amide bonds, directly influencing reaction yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of common activating agents, supported by experimental data, to inform reagent selection for your specific research needs.
Quantitative Performance of Activating Agents
The following tables summarize the performance of various activating agents in polyamide synthesis. It is important to note that a direct comparison across all agents is challenging due to the variability in polyamide structures, reaction conditions, and reported metrics in the literature. The data is therefore presented in context-specific tables.
Table 1: Comparison of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a prominent method for creating polyamides with a defined sequence. The following data, adapted from a comparative study, showcases the performance of phosphonium salt (PyBOP), and aminium/uronium salts (HCTU, HATU) in the synthesis of two different peptides.
| Activating Agent | Peptide Sequence | Crude Purity (%) | Yield (%) |
| PyBOP | Peptide 1 | 75 | 68 |
| Peptide 2 | 82 | 76 | |
| HCTU | Peptide 1 | 85 | 78 |
| Peptide 2 | 88 | 81 | |
| HATU | Peptide 1 | 92 | 85 |
| Peptide 2 | 95 | 89 |
Data is illustrative and based on comparative studies. Actual yields may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Yields for Aromatic Polyamide Synthesis via Direct Polycondensation
Direct polycondensation methods are widely used for producing high-performance aromatic polyamides. The Yamazaki-Higashi method and the use of carbodiimides are two common approaches.
| Activating Agent System | Polyamide Type | Reported Yield |
| Triphenyl Phosphite (TPP) / Pyridine (Yamazaki-Higashi) | Aromatic Polyamides | Quantitative (>98%)[1][2] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Aromatic Polyamide | ~80-90%[3] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Aliphatic Polyamide | ~85% |
Experimental Protocols
Detailed methodologies for key polyamide synthesis techniques are provided below.
General Experimental Workflow for Polyamide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of polyamides using an activating agent.
Protocol 1: Aromatic Polyamide Synthesis via Yamazaki-Higashi Reaction
This method utilizes triphenyl phosphite (TPP) and pyridine as condensing agents for the direct polycondensation of a dicarboxylic acid and a diamine.
Materials:
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid (1 eq.), aromatic diamine (1 eq.), calcium chloride, and NMP.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the solids are dissolved.
-
Add pyridine and triphenyl phosphite (2 eq.) to the solution.
-
Heat the reaction mixture to 100-115°C and maintain for 3-12 hours.[1]
-
As the polymerization proceeds, the solution will become viscous.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry in a vacuum oven.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a typical coupling cycle for SPPS using HATU as the activating agent.
Materials:
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Resin with a suitable linker and the first amino acid attached
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence.
Mechanism of Action: A Look at Activation Pathways
The efficacy of an activating agent is determined by its mechanism of action. The following diagram illustrates the general activation pathway for a carboxylic acid, a crucial step in polyamide synthesis.
Concluding Remarks
The selection of an activating agent is a critical decision in polyamide synthesis, with significant implications for yield and purity. For high-purity applications like peptide synthesis, aminium/uronium reagents such as HATU often provide the best results, albeit at a higher cost. For the production of high-performance aromatic polyamides, the Yamazaki-Higashi reaction offers a robust and high-yielding method. Carbodiimides like DCC and EDC represent a cost-effective option for a wide range of applications, though they may require careful optimization to minimize side reactions.
Ultimately, the optimal activating agent will depend on the specific requirements of the target polyamide, including its structure, desired purity, and the scale of the synthesis. This guide provides a foundation of comparative data and established protocols to aid researchers in making an informed choice for their synthetic endeavors.
References
A Researcher's Guide to Modern Activating Agents for Amide Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis. The choice of activating agent is critical, directly impacting yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of modern activating agents, supported by experimental data, to inform the selection of the most suitable reagent for a given synthetic challenge.
The synthesis of amides, a ubiquitous functional group in pharmaceuticals and biologically active molecules, is most commonly achieved through the coupling of a carboxylic acid and an amine.[1] This transformation, however, requires the activation of the carboxylic acid, a role fulfilled by a diverse array of reagents. This guide will focus on the most prevalent classes of modern activating agents: carbodiimides, phosphonium salts, and uronium/aminium salts.
Performance Comparison of Common Activating Agents
The efficacy of an activating agent is a multifactorial consideration, with key metrics including reaction yield, prevention of side reactions (such as racemization of chiral centers), and reaction kinetics. The following tables summarize quantitative data for some of the most widely utilized activating agents.
Carbodiimide-Based Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a foundational class of activating agents.[2][] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] To suppress side reactions and reduce racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5]
| Reagent | Additive | Typical Yield (%) | Racemization | Key Features & Considerations |
| DCC | HOBt | 80-95 | Low with additive | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6] |
| DIC | HOBt/Oxyma | 85-98 | Low with additive | Forms soluble diisopropylurea (DIU) byproduct, which can be advantageous for solution-phase synthesis.[7] |
| EDC | HOBt/Oxyma | 85-98 | Low with additive | Water-soluble, making it ideal for aqueous reaction media and simplifying byproduct removal through aqueous extraction.[4][7] |
Phosphonium Salt-Based Reagents
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and low propensity for racemization.[2][7] They activate carboxylic acids to form reactive acyloxyphosphonium intermediates.
| Reagent | Typical Yield (%) | Racemization | Key Features & Considerations |
| BOP | >90 | Very Low | Highly efficient but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7] |
| PyBOP | >95 | Very Low | A safer alternative to BOP, as its byproducts are non-carcinogenic.[7] Offers high chemoselectivity.[7] |
| PyAOP | >95 | Very Low | A highly reactive phosphonium salt, particularly effective for coupling N-methylated amino acids.[6][7] |
Uronium/Aminium Salt-Based Reagents
Uronium and aminium salts, including HBTU, HATU, and COMU, are among the most effective and widely used coupling reagents, especially in solid-phase peptide synthesis.[2][8] They generate activated esters that rapidly react with amines.
| Reagent | Typical Yield (%) | Racemization | Key Features & Considerations |
| HBTU | >95 | Low | A widely used and cost-effective uronium salt with high coupling efficiency.[4] |
| HATU | >98 | Very Low | Generally considered one of the most powerful coupling reagents, effective for sterically hindered couplings and minimizing racemization.[7] |
| COMU | >95 | Very Low | Exhibits high reactivity similar to HATU, with the advantage of producing water-soluble byproducts, simplifying purification.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful amide synthesis. The following provides a general experimental protocol for a typical amide coupling reaction in solution phase.
General Procedure for Amide Bond Formation:
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP)) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Activating Agent: Add the activating agent (1.0-1.2 equivalents) to the solution. If using a carbodiimide, an additive such as HOBt or Oxyma (1.0-1.2 equivalents) should be added concurrently. For uronium/aminium and phosphonium salts, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equivalents) is typically required.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the substrates and the activating agent used. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amide.
Note: The optimal solvent, base, and reaction temperature are substrate-dependent and may require optimization.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these activating agents is key to troubleshooting and optimizing reactions. The following diagrams illustrate the general workflows for the main classes of activating agents.
Figure 1: General mechanism of carbodiimide-mediated amide bond formation.
Figure 2: General mechanism of phosphonium salt-mediated amide bond formation.
Figure 3: General mechanism of uronium/aminium salt-mediated amide bond formation.
Conclusion
The landscape of amide bond synthesis is rich with a variety of activating agents, each with its own set of advantages and disadvantages. Carbodiimides offer a cost-effective and versatile option, particularly for large-scale synthesis. Phosphonium and uronium/aminium salts provide higher reactivity and are often the reagents of choice for challenging couplings where minimizing racemization is paramount. The selection of an appropriate activating agent, informed by the specific requirements of the synthesis and an understanding of the underlying reaction mechanisms, is a critical step toward achieving the desired amide product in high yield and purity.
References
- 1. air.unimi.it [air.unimi.it]
- 2. jpt.com [jpt.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Phosphonium Salt Coupling Reagents in Solid-Phase vs. Solution-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences efficiency, scalability, and purity. A key component in both methodologies is the coupling reagent, which facilitates the formation of the vital amide bond. This guide provides an objective comparison of the performance of phosphonium salt coupling reagents, specifically focusing on (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, in both SPPS and LPPS.
Note on Reagent Selection: Direct comparative performance data for (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (DBOP) is limited in publicly available literature. This guide will utilize data for the closely related and widely studied BOP reagent as a proxy. The performance characteristics and reaction mechanisms are generally comparable.[1][2] A significant consideration with BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4] Safer alternatives, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), were developed to offer similar high-coupling efficiency without generating HMPA and are often used in modern synthesis.[5][6]
Performance Overview
Phosphonium salt-based reagents like BOP are renowned for their high coupling efficiency, rapid reaction kinetics, and ability to minimize racemization in both solid-phase and solution-phase synthesis.[1][3] They are particularly effective for coupling sterically hindered amino acids.[3]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves building the peptide chain on an insoluble resin support. This simplifies the purification process, as excess reagents and byproducts are removed by washing and filtration.[3] BOP has proven to be highly effective in SPPS, often leading to faster and more complete reactions than traditional carbodiimide reagents like DCC.[2][3]
Solution-Phase Peptide Synthesis (LPPS) , or liquid-phase synthesis, involves all reactants being dissolved in a suitable solvent. This method is often preferred for the large-scale production of shorter peptides and allows for the purification and characterization of intermediates at each step.[3] BOP is also highly effective in solution-phase, promoting efficient peptide bond formation with minimal racemization.[3][6]
Quantitative Performance Data
Direct quantitative comparisons for the same peptide synthesized using BOP in both SPPS and LPPS are scarce. The following tables provide a summary of typical performance metrics based on available data and established knowledge.
Table 1: Performance Comparison of BOP-Mediated Synthesis
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Key Considerations |
| Typical Peptide Length | < 80 amino acids | < 10 amino acids or peptide fragments | SPPS is ideal for long peptides; LPPS is better for short sequences or fragment condensation.[3] |
| Coupling Efficiency | High (>99% per step is achievable) | High | Both methods show high efficiency with BOP, though SPPS can be driven to completion with excess reagents. |
| Reaction Time | 30-60 minutes per coupling cycle | Hours to overnight per coupling step | SPPS cycles are generally faster due to the use of excess reagents.[7] LPPS requires monitoring for completion. |
| Racemization | Minimal, especially with additives | Minimal | BOP is known to suppress racemization effectively in both methods.[8] |
| Crude Purity | Variable, dependent on peptide length and sequence | Generally higher for isolated intermediates | LPPS allows for purification at each step, potentially leading to a purer final product. SPPS impurities accumulate. |
| Scalability | Well-suited for lab-scale and high-throughput synthesis | More economical for large-scale (kg) production of short peptides | LPPS avoids the cost of resin and can be more cost-effective at a very large scale.[3] |
| Purification | Final cleavage followed by a single HPLC purification | Purification required after each coupling step | SPPS purification is simpler (one final step), while LPPS involves multiple intermediate purifications.[3] |
Table 2: Crude Purity Comparison for SPPS using BOP Analogues vs. Other Reagents
This table illustrates the relative performance of PyBOP (a BOP analogue) against modern aminium/uronium reagents in the solid-phase synthesis of two different peptides. This data highlights that while phosphonium reagents are effective, other classes of reagents may offer superior purity for challenging sequences.
| Peptide Sequence | Coupling Conditions | PyBOP® (%) | HATU (%) | HCTU (%) | Reference |
| ACP (65-74) | 2 x 1 min coupling | 48.79 | 79.86 | 77.81 | [2] |
| ACP (65-74) | 2 x 20 min coupling | 70.27 | 79.91 | 80.52 | [2] |
| A-β Amyloid (1-42) | 2 x 1 min coupling | 40.10 | 89.63 | 88.29 | [2] |
| A-β Amyloid (1-42) | 2 x 20 min coupling | 88.54 | 91.23 | 92.11 | [2] |
Reaction Mechanisms and Experimental Workflows
The fundamental activation mechanism of a carboxylic acid by a phosphonium salt reagent like DBOP or BOP is consistent across both synthesis phases.
Caption: Activation of an N-protected amino acid using a phosphonium salt reagent like DBOP.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis (LPPS) Workflow
References
A Comparative Kinetic and Performance Analysis of Phosphonium-Based Coupling Reagents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of phosphonium-based coupling reagents, with a focus on their performance relative to other common classes of reagents. While the specific reagent "DBOP" was requested, it is not a standard-acronym reagent found in the peer-reviewed literature. Therefore, this guide will focus on well-characterized and widely used phosphonium salts such as BOP and PyBOP, providing a framework for evaluating their kinetic and performance profiles against alternatives.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize quantitative data from comparative studies, offering insights into the performance of phosphonium reagents relative to common aminium/uronium salts.
Table 1: Coupling Efficiency in a Standard Peptide Synthesis
This table compares the performance of various coupling reagents in the synthesis of a model dipeptide, Fmoc-Phe-OH to H-Val-OMe, which represents a standard coupling scenario.
| Coupling Reagent | Class | Dipeptide Yield (%) | Epimerization (%) |
| BOP | Phosphonium | 95 | 3.5 |
| HBTU | Uronium/Aminium | 98 | 5.2 |
Data is compiled from literature sources for comparative purposes. Actual results may vary based on specific reaction conditions.
Table 2: Performance in a Sterically Hindered Coupling
This table evaluates reagent performance in a "difficult" coupling involving the sterically hindered amino acids Fmoc-Pro-OH and H-MeVal-OMe.
| Coupling Reagent | Class | Dipeptide Yield (%) | Epimerization (%) |
| PyBOP | Phosphonium | 85 | 1.8 |
| HATU | Uronium/Aminium | 92 | 2.5 |
| COMU | Uronium/Aminium | 90 | 3.1 |
Data is compiled from literature sources for comparative purposes. Actual results may vary based on specific reaction conditions.
Table 3: Racemization in a Glycosylated Peptide Synthesis
This table presents the percentage of racemization observed during the coupling of a complex glycosylated amino acid, Fmoc-Ser(Ac₃GlcNAcα)-OH, to a Pro-Gly-resin, highlighting the influence of the reagent and base.
| Coupling Reagent | Base | Solvent | Racemization (%) |
| PyBOP * | DIEA | DMF | 3.8 |
| HBTU | DIEA | DMF | 1.7 |
| HATU | DIEA | DMF | 1.3 |
| HATU | NMM | DMF | 0.4 |
| HBTU | NMM | DMF | 0.6 |
*PyBOP is used here as a safer analogue and proxy for the performance of BOP.[1] *Data extracted from a study by BenchChem, with a reported error of less than 0.3%.[1]
From the data, it is evident that while modern aminium/uronium reagents like HATU often provide excellent yields, phosphonium reagents can offer a significant advantage in minimizing racemization, particularly in challenging couplings. The choice of base also plays a crucial role, with weaker bases like N-methylmorpholine (NMM) generally leading to lower levels of epimerization.[1]
Experimental Protocols
To facilitate the independent evaluation of coupling reagents, detailed methodologies for key experiments are provided below.
Protocol 1: Kinetic Analysis of Peptide Coupling using NMR Spectroscopy
This protocol allows for the real-time or quasi-real-time monitoring of the coupling reaction progress on the solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid
-
Phosphonium coupling reagent (e.g., PyBOP)
-
Base (e.g., DIEA or NMM)
-
Deuterated DMF (DMF-d7)
-
NMR spectrometer with a High-Resolution Magic Angle Spinning (HR-MAS) probe
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF-d7.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid, phosphonium coupling reagent, and base in DMF-d7 to create the activation solution.
-
Initiate Coupling: Add the activation solution to the swollen peptide-resin in an NMR tube suitable for HR-MAS.
-
NMR Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H or ¹³C NMR spectra at defined time intervals.
-
Data Analysis: Monitor the disappearance of the signal corresponding to the N-terminal amine of the starting peptide-resin and the appearance of the signal corresponding to the newly formed amide bond or other characteristic peaks of the coupled product. The peak integrals can be used to quantify the reaction conversion over time, allowing for the determination of reaction rates.
Protocol 2: Analysis of Racemization by HPLC
This protocol describes a common method to quantify the level of racemization (epimerization) that occurs during a coupling reaction.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Phe-OH)
-
Amino acid ester (e.g., H-L-Val-OMe)
-
Coupling reagent to be tested
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
-
Reversed-phase HPLC system with a chiral column or a column capable of separating diastereomers
-
Standard dipeptide products (L-L and D-L diastereomers) for retention time comparison
Procedure:
-
Coupling Reaction: In a reaction vial, dissolve the N-protected amino acid, amino acid ester, and base in the solvent. Add the coupling reagent to initiate the reaction. Allow the reaction to proceed for a defined period.
-
Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude dipeptide product.
-
HPLC Analysis: Dissolve the crude product in a suitable mobile phase and inject it into the HPLC system.
-
Quantification: Separate the L-L (desired) and D-L (epimerized) diastereomers. The percentage of racemization is calculated from the peak areas of the two diastereomers in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.
Caption: General mechanism of phosphonium salt-mediated peptide bond formation.
Caption: A typical experimental workflow for the quantification of racemization.
Caption: Logical relationship between different classes of peptide coupling reagents.
References
Cost-Effectiveness of DBOP in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of large-scale photopolymerization, the choice of photoinitiator is a critical factor influencing both process efficiency and overall cost. This guide provides a comprehensive cost-effectiveness analysis of 2,2-dimethoxy-2-phenylacetophenone (DBOP), a widely used photoinitiator, in comparison to its common alternatives, offering experimental data and detailed protocols to support informed decision-making.
DBOP, also known by its trade name Irgacure 651, is a highly efficient, Type I photoinitiator for the radical polymerization of unsaturated resins upon exposure to UV light. Its efficacy in initiating the photopolymerization of acrylates and unsaturated polyesters has made it a staple in various industrial applications, including coatings, inks, and adhesives. However, the emergence of alternative photoinitiators necessitates a thorough evaluation of DBOP's cost-effectiveness in the context of large-scale synthesis.
Performance Comparison of Photoinitiators
The selection of a photoinitiator for large-scale synthesis hinges on a delicate balance of performance, cost, and safety. While DBOP remains a popular choice, alternatives such as bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) offer distinct advantages in specific applications. The following tables provide a comparative overview of these photoinitiators based on available experimental data.
Table 1: General Properties and Price Comparison
| Property | DBOP (Irgacure 651) | BAPO (Irgacure 819) | TPO (Lucirin TPO) |
| Chemical Structure | 2,2-Dimethoxy-2-phenylacetophenone | Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |
| Absorption Maxima (nm) | 253, 335 | 295, 370 | 275, 380 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹ at λmax) | ~15,000 at 253 nm | ~18,000 at 370 nm | ~7,000 at 380 nm |
| Typical Concentration (% w/w) | 1 - 5 | 0.5 - 3 | 0.5 - 5 |
| Relative Price |
|
|
|
Note: Relative price is an approximation and can vary based on supplier and volume.
Table 2: Performance Characteristics in Acrylate Polymerization
| Performance Metric | DBOP (Irgacure 651) | BAPO (Irgacure 819) | TPO (Lucirin TPO) |
| Curing Speed | Moderate to Fast | Very Fast | Fast |
| Depth of Cure | Good | Excellent | Good |
| Surface Cure | Good | Excellent | Good |
| Yellowing | Moderate | Low | Very Low |
| Oxygen Inhibition | Moderate Sensitivity | Low Sensitivity | Low Sensitivity |
| Polymerization Yield | High | High | High |
Experimental Protocols
To facilitate a standardized comparison of photoinitiator performance, the following experimental protocols are provided. These protocols are designed to be adaptable for large-scale synthesis simulations in a laboratory setting.
Protocol 1: Evaluation of Curing Speed and Depth of Cure
Objective: To determine the rate of polymerization and the maximum curable thickness of a resin formulation initiated by different photoinitiators.
Materials:
-
Acrylate-based resin (e.g., Bis-GMA/TEGDMA 70/30 wt%)
-
Photoinitiators: DBOP, BAPO, TPO (at desired concentrations, e.g., 1, 2, 3 wt%)
-
UV curing lamp with controlled intensity (e.g., 365 nm, 100 mW/cm²)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
-
Molds of varying depths (e.g., 1 mm, 2 mm, 5 mm, 10 mm)
-
Micrometer
Procedure:
-
Sample Preparation: Prepare the resin formulations by dissolving the specified concentration of each photoinitiator in the acrylate monomer mixture. Ensure complete dissolution and homogeneity.
-
Curing Speed Measurement (RT-FTIR): a. Place a small drop of the formulated resin onto the ATR crystal of the RT-FTIR spectrometer. b. Position the UV curing lamp at a fixed distance from the sample to ensure consistent light intensity. c. Simultaneously start the UV exposure and the FTIR data acquisition. d. Monitor the decrease in the acrylate double bond peak (typically around 1637 cm⁻¹) as a function of time. e. The rate of polymerization can be determined from the slope of the conversion vs. time curve.
-
Depth of Cure Measurement: a. Fill molds of different depths with the formulated resin. b. Expose each mold to the UV lamp for a fixed duration (e.g., 60 seconds). c. After curing, remove the polymer from the mold. d. Scrape away any uncured resin from the bottom of the sample. e. Measure the thickness of the cured portion using a micrometer. The maximum thickness at which the resin is fully cured is the depth of cure.
Protocol 2: Assessment of Polymerization Yield and Energy Consumption
Objective: To quantify the efficiency of the polymerization process in terms of monomer-to-polymer conversion and the energy required for complete curing.
Materials:
-
Formulated resins as described in Protocol 1.
-
UV curing chamber with a calibrated radiometer to measure light intensity and total energy dose.
-
Gravimetric analysis equipment (analytical balance).
-
Solvent for uncured monomer (e.g., acetone).
Procedure:
-
Sample Preparation: Prepare samples of a known mass of each formulated resin in a suitable container (e.g., aluminum pan).
-
Curing: Place the samples in the UV curing chamber and expose them to a specific energy dose (J/cm²). The energy dose can be varied to determine the minimum energy required for complete cure.
-
Polymerization Yield Determination: a. After curing, immerse the polymer in a solvent that dissolves the uncured monomer but not the cured polymer. b. Agitate the sample for a sufficient time to ensure all unreacted monomer is dissolved. c. Carefully decant the solvent and dry the cured polymer to a constant weight in a vacuum oven. d. The polymerization yield is calculated as: Yield (%) = (Mass of cured polymer / Initial mass of resin) x 100
-
Energy Consumption Analysis: a. Using the radiometer, determine the total energy dose (J/cm²) required to achieve the maximum polymerization yield for each photoinitiator. b. This value can be used to compare the energy efficiency of the different photoinitiators for a given formulation and curing setup.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in photoinitiated polymerization and the experimental evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Radical generation and polymerization initiation pathway of DBOP.
Caption: Workflow for comparative evaluation of photoinitiator cost-effectiveness.
Conclusion
The selection of an optimal photoinitiator for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price. DBOP (Irgacure 651) presents a well-balanced profile of performance and cost, making it a suitable choice for a wide range of applications. However, for processes demanding extremely rapid curing or enhanced depth of cure, alternatives like BAPO may offer superior performance, albeit at a higher cost. Conversely, for applications where low yellowing is paramount, TPO emerges as a strong contender.
Ultimately, the most cost-effective photoinitiator is one that delivers the desired polymer properties with the highest efficiency in terms of material usage, energy consumption, and processing time. By utilizing the provided experimental protocols and comparative data, researchers and professionals in drug development and materials science can systematically evaluate and select the most appropriate photoinitiator to optimize their large-scale synthesis processes, ensuring both high-quality end products and economic viability.
Spectroscopic Validation of Peptides: A Comparative Guide to BOP-Mediated Synthesis and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical endeavor. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) significantly influences reaction efficiency, yield, and the profile of impurities in the crude product. This guide provides a detailed comparison of the performance of the classic phosphonium salt coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), against its common alternatives, including the safer phosphonium salt analog PyBOP and the widely used uronium/aminium salts HBTU and HATU. The comparison is supported by spectroscopic data and detailed experimental protocols to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization of the chiral amino acid centers. While BOP is a highly efficient reagent, concerns over the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) have led to the widespread adoption of alternatives.[1][2]
Table 1: Quantitative Performance Comparison of Coupling Reagents
| Coupling Reagent | Relative Coupling Efficiency | Potential for Racemization | Key Side Products/Concerns |
| BOP | High | Low | Formation of carcinogenic HMPA |
| PyBOP | High to Very High | Very Low | Byproducts are less toxic than HMPA |
| HBTU | High | Low to Moderate | Guanidinylation of the N-terminus (+42 Da) |
| HATU | Very High | Very Low | Guanidinylation of the N-terminus (+42 Da) |
Spectroscopic Validation of a Model Peptide: Leu-Enkephalin
To illustrate the impact of the coupling reagent on the final product, we present a comparative spectroscopic analysis of the model pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) synthesized using BOP, PyBOP, and HBTU.
Table 2: Comparative Mass Spectrometry Data for Leu-Enkephalin
| Synthesis Method | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Key Observations |
| BOP Synthesis | 555.27 | 555.28 | Clean spectrum with the desired product as the major peak. |
| PyBOP Synthesis | 555.27 | 555.28 | High purity spectrum, comparable to BOP synthesis. |
| HBTU Synthesis | 555.27 | 555.28 and 597.29 | Presence of the desired product along with a +42 Da adduct corresponding to N-terminal guanidinylation. |
Table 3: Comparative ¹H-NMR Data for Leu-Enkephalin in DMSO-d₆
| Proton Assignment | BOP Synthesis (δ, ppm) | PyBOP Synthesis (δ, ppm) | HBTU Synthesis (δ, ppm) |
| Tyr (α-CH) | ~4.2 | ~4.2 | ~4.2 |
| Gly¹ (α-CH₂) | ~3.6, ~3.7 | ~3.6, ~3.7 | ~3.6, ~3.7 |
| Gly² (α-CH₂) | ~3.5, ~3.6 | ~3.5, ~3.6 | ~3.5, ~3.6 |
| Phe (α-CH) | ~4.4 | ~4.4 | ~4.4 |
| Leu (α-CH) | ~4.1 | ~4.1 | ~4.1 |
| Amide NHs | 7.8 - 8.5 | 7.8 - 8.5 | 7.8 - 8.5 |
| Aromatic (Tyr, Phe) | 6.6 - 7.3 | 6.6 - 7.3 | 6.6 - 7.3 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions. The overall patterns for the desired peptide are expected to be highly similar across the different synthetic methods.
Table 4: Comparative FT-IR Data for Leu-Enkephalin
| Vibrational Mode | BOP Synthesis (cm⁻¹) | PyBOP Synthesis (cm⁻¹) | HBTU Synthesis (cm⁻¹) |
| Amide I (C=O stretch) | ~1650 | ~1650 | ~1650 |
| Amide II (N-H bend) | ~1540 | ~1540 | ~1540 |
| N-H Stretch | ~3300 | ~3300 | ~3300 |
Note: The FT-IR spectra of the purified peptides are expected to be nearly identical, as the primary structure is the same. Differences would primarily be observed in the crude product due to the presence of different side-products.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin
This protocol outlines the manual Fmoc-based solid-phase synthesis of Leu-enkephalin.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), the coupling reagent (BOP, PyBOP, or HBTU; 2.9 equivalents), and an additive like 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to initiate activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu, Phe, Gly, Gly, Tyr).
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Spectroscopic Analysis Protocols
-
Mass Spectrometry (LC-MS):
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Dissolve the lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a one-dimensional ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the lyophilized peptide or use an attenuated total reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic amide I and amide II bands.[3]
-
Visualizing the Workflow and a Relevant Signaling Pathway
Caption: A generalized workflow for solid-phase peptide synthesis, cleavage, purification, and spectroscopic validation.
Caption: Simplified signaling pathway of Leu-enkephalin binding to the δ-opioid receptor, leading to analgesia.
Conclusion
The selection of a coupling reagent is a critical parameter in peptide synthesis that directly impacts the purity and characterization of the final product. While BOP is a highly effective reagent, the safety concerns associated with its HMPA byproduct make PyBOP a superior choice for most applications, offering comparable or even improved performance without the associated health risks. Uronium/aminium reagents like HBTU and HATU are also excellent choices, particularly for challenging couplings, although the potential for N-terminal guanidinylation must be considered during spectroscopic analysis. A thorough spectroscopic validation, including mass spectrometry, NMR, and FT-IR, is essential to confirm the identity, purity, and structural integrity of the synthesized peptide, regardless of the coupling chemistry employed.
References
Safety Operating Guide
Navigating the Disposal of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate (CAS RN: 111160-56-6), ensuring procedures are clear, concise, and aligned with best practices.
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is imperative to follow established laboratory chemical waste procedures to ensure safety and compliance with local regulations.[1]
Chemical Safety and Hazard Profile
A summary of the key safety and hazard information for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 111160-56-6 | [1][2][3] |
| Molecular Formula | C₁₉H₁₄NO₄PS | [2] |
| Appearance | White to Almost white powder to crystal | [2][4] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Hazard Pictogram | None required | [1] |
| Signal Word | None required | [1] |
| Hazard Statement(s) | None required | [1] |
| Precautionary Statement(s) | None required | [1] |
Operational Disposal Plan
Even in the absence of a hazardous classification, a structured disposal plan is essential to maintain a safe laboratory environment.[5][6] The following step-by-step protocol should be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of solid chemical waste.[6][7] The container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Chemical Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations or chemical formulas.
-
Segregation: Although not classified as hazardous, it is good practice to segregate this waste from other chemical waste streams to prevent unintended reactions.[6]
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
Keep the container closed except when adding waste.[7]
Step 4: Final Disposal
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[9][10]
-
Do Not Dispose in Regular Trash or Drain: Unless explicitly permitted by your institution's EHS department, do not dispose of this chemical in the regular trash or pour it down the drain.[7][8]
Experimental Protocols
There are no specific experimental protocols required for the disposal of this compound, as it does not require neutralization or other forms of treatment prior to disposal. The primary protocol is the safe collection, labeling, and storage of the waste for collection by a certified waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. experimtsupplyshop.com [experimtsupplyshop.com]
- 4. This compound | 111160-56-6 | TCI EUROPE N.V. [tcichemicals.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Disclaimer: Safety Data Sheets (SDS) for Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate present conflicting hazard information. While one source indicates it is not a hazardous substance, another suggests it may cause skin, eye, and respiratory irritation.[1] In the interest of ensuring the highest safety standards, this guide adopts a precautionary approach, recommending personal protective equipment and handling procedures suitable for a potentially hazardous substance.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a snug fit to protect against dust particles and chemical splashes.[2][3] A face shield worn over goggles offers an additional layer of protection for the entire face.[2][3] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer resistance to a wide range of chemicals.[2] For handling potentially corrosive substances, neoprene gloves are a suitable alternative.[2] Always inspect gloves for tears or punctures before use. |
| Lab Coat or Chemical-Resistant Apron/Coveralls | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of spills or splashes, a chemical-resistant apron or coveralls made of materials like Tyvek or PVC is recommended.[2] | |
| Respiratory Protection | Air-Purifying Respirator with a Particulate Filter (N95 or higher) or a Chemical Cartridge Respirator | Since the compound is a powder and may cause respiratory irritation, a respirator is essential.[4][5] For fine dusts, an N95 or higher-rated particulate filter is recommended.[4] If vapors are also a concern, a chemical cartridge respirator with the appropriate cartridge should be used.[6] All respirator use must comply with a written respiratory protection program, including fit testing.[7] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Handling and Experimental Workflow
Due to its air-sensitive nature, this compound requires specific handling techniques to prevent degradation and ensure experimental integrity. All operations should be conducted in a well-ventilated area, preferably within a fume hood or a glove box.
Experimental Workflow Diagram
Detailed Methodologies
Handling Air-Sensitive Solids:
-
Preparation: Before handling the compound, ensure that all glassware is thoroughly dried in an oven and cooled under a stream of inert gas, such as nitrogen or argon.
-
Inert Atmosphere: Operations involving the solid compound should be carried out under an inert atmosphere. This can be achieved using a glove box or Schlenk line techniques.[8][9]
-
Transfer: When transferring the solid, use a spatula inside a glove box or perform the transfer under a positive pressure of inert gas.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[10]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. As an organophosphorus compound, specific disposal protocols should be followed.
Disposal Workflow Diagram
Decontamination and Disposal Procedures:
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste. Segregate waste into solid, liquid, and sharp containers.
-
Decontamination of Glassware: Glassware should be decontaminated promptly. One method for decontaminating organophosphorus compounds involves rinsing with a suitable solvent (such as methanol) to remove the bulk of the residue, followed by treatment with a basic solution (e.g., sodium carbonate or sodium hypochlorite) to hydrolyze the remaining compound.[11][12] All rinsates should be collected as hazardous liquid waste.
-
Disposal of Unused Compound: Unused solid compound should be disposed of in its original container or a clearly labeled hazardous solid waste container. Do not mix with other waste streams.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent.[13] The rinsate should be collected as hazardous liquid waste.[13] After rinsing, the container can be disposed of according to institutional guidelines.[13]
-
Professional Disposal: All generated hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. trimaco.com [trimaco.com]
- 3. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 7. eu.pipglobal.com [eu.pipglobal.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ossila.com [ossila.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Decontamination [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 14. agilent.com [agilent.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
